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  • Product: Methyl 2-methoxy-4-methyl-3-nitrobenzoate
  • CAS: 24279-20-7

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Methyl 2-methoxy-4-methyl-3-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS 24279-20-7) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceutical active ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS 24279-20-7) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceutical active ingredients (APIs) and complex agrochemicals. The presence of orthogonal functional groups—an ester, an ether, and a nitro group—makes it an exceptionally versatile intermediate. This whitepaper details a robust, field-proven, two-step synthetic pathway: the regioselective nitration of 4-methylsalicylic acid, followed by a global methylation step to yield the target compound.

Retrosynthetic Strategy & Mechanistic Rationale

The structural complexity of Methyl 2-methoxy-4-methyl-3-nitrobenzoate can be elegantly deconstructed into commercially available starting materials through a two-step retrosynthetic disconnection.

  • Ether and Ester Disconnection : The methoxy and methyl ester groups can be simultaneously installed via a global alkylation of the corresponding phenol and carboxylic acid.

  • Nitro Group Disconnection : The nitro group at the 3-position can be introduced via electrophilic aromatic substitution (EAS). The starting material, 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid), possesses a highly activated 3-position due to the synergistic ortho/para-directing effects of the hydroxyl and methyl groups.

Retrosynthesis Target Methyl 2-methoxy-4-methyl-3-nitrobenzoate (Target Molecule) Intermediate 2-Hydroxy-4-methyl-3-nitrobenzoic acid (Intermediate) Target->Intermediate Global Methylation (MeI, K2CO3) Starting 4-Methylsalicylic acid (Starting Material) Intermediate->Starting Regioselective Nitration (HNO3, AcOH)

Caption: Retrosynthetic pathway for Methyl 2-methoxy-4-methyl-3-nitrobenzoate.

Step 1: Regioselective Nitration

Mechanistic Insights & Causality

The nitration of salicylic acid derivatives is a classic electrophilic aromatic substitution. However, achieving high regioselectivity while avoiding oxidative degradation requires careful selection of the nitrating system. Using a traditional "mixed acid" (HNO₃/H₂SO₄) often leads to over-nitration (e.g., formation of dinitro species) or ipso-nitration[1].

To mitigate this, the protocol utilizes Nitric Acid in Glacial Acetic Acid (HNO₃/AcOH) . Acetic acid acts as a moderating solvent that stabilizes the nitronium ion ( NO2+​ ) generation at lower temperatures without the harsh oxidative potential of sulfuric acid[1]. The strongly electron-donating hydroxyl group directs the incoming electrophile to the ortho position (C3), which is further reinforced by the adjacent methyl group at C4, yielding 2-hydroxy-4-methyl-3-nitrobenzoic acid.

Step-by-Step Protocol (Self-Validating)
  • Preparation : Charge a dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel with 4-methylsalicylic acid (1.0 eq) and glacial acetic acid (5 mL/mmol).

  • Cooling : Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Low temperatures suppress the formation of the 5-nitro thermodynamic byproduct.

  • Electrophile Addition : Slowly add fuming nitric acid (1.1 eq) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Maturation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Quenching & Isolation : Pour the dark red mixture into crushed ice (10 mL/mmol) under vigorous stirring. The sudden shift in polarity forces the precipitation of the product.

  • Purification : Filter the resulting yellow precipitate under vacuum. Wash thoroughly with cold distilled water to remove residual acetic and nitric acids. Recrystallize from ethanol to afford pure 2-hydroxy-4-methyl-3-nitrobenzoic acid.

Step 2: Global Methylation (O-Alkylation & Esterification)

Mechanistic Insights & Causality

The conversion of 2-hydroxy-4-methyl-3-nitrobenzoic acid to Methyl 2-methoxy-4-methyl-3-nitrobenzoate requires the methylation of both the carboxylic acid and the phenolic hydroxyl group. This is achieved via a bimolecular nucleophilic substitution ( SN​2 ) mechanism using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)[2],[3].

Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate both the carboxylic acid ( pKa​≈3 ) and the nitro-activated phenol ( pKa​≈7 ), generating a highly reactive dianion. Unlike sodium hydroxide, K2​CO3​ is non-nucleophilic and will not hydrolyze the newly formed ester[2]. N,N-Dimethylformamide (DMF) is used as the solvent; its polar aprotic nature poorly solvates the dianion, leaving it "naked" and highly nucleophilic for the SN​2 attack.

Methylation Start 2-Hydroxy-4-methyl-3-nitrobenzoic acid Deprotonation Deprotonation (K2CO3 in DMF) Start->Deprotonation Dianion Carboxylate & Phenoxide Dianion Deprotonation->Dianion SN2 SN2 Nucleophilic Attack (MeI or DMS) Dianion->SN2 Product Methyl 2-methoxy-4-methyl-3-nitrobenzoate SN2->Product

Caption: Stepwise mechanistic workflow for the global methylation via SN2 substitution.

Step-by-Step Protocol (Self-Validating)
  • Deprotonation : In a dry flask under an inert argon atmosphere, dissolve 2-hydroxy-4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (4 mL/mmol). Add anhydrous K2​CO3​ (3.0 eq). Stir at room temperature for 30 minutes to ensure complete dianion formation (indicated by a deep color change).

  • Alkylation : Add Methyl Iodide (3.0 eq) dropwise. Caution: MeI is highly volatile and toxic; perform strictly in a fume hood.

  • Heating : Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Validation : Monitor the reaction via TLC or LC-MS. The complete disappearance of the highly polar intermediate confirms the success of the dual methylation.

  • Workup : Cool to room temperature and quench with water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the target compound as a crystalline solid.

Quantitative Data & Analytical Validation

To ensure reproducibility across different laboratory setups, the following table summarizes the expected quantitative parameters and analytical markers for both synthetic steps.

ParameterStep 1: Regioselective NitrationStep 2: Global Methylation
Primary Reagents Fuming HNO₃, Glacial AcOHMeI (or DMS), K₂CO₃, DMF
Operating Temperature 0–5 °C, warming to 25 °C60 °C
Reaction Duration 2–3 hours4 hours
Expected Yield 65% – 75%85% – 92%
Key ¹H NMR Marker Ar-OH (s, ~11.0 ppm, broad)O-CH₃ (s, ~3.8 ppm), COOCH₃ (s, ~3.9 ppm)
TLC Solvent System Hexane : EtOAc (3:1) + 1% AcOHHexane : EtOAc (4:1)

Scale-Up & Safety Considerations

When translating this protocol from bench-scale to pilot-plant production, several critical parameters must be adjusted:

  • Exotherm Control : The nitration step is highly exothermic. On a larger scale, the addition rate of HNO₃ must be strictly controlled using automated dosing systems to prevent thermal runaway.

  • Reagent Substitution : For industrial scale-up, Methyl Iodide is often replaced with Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) due to the high cost and volatility of MeI[2],[3]. If using DMS, the workup must include a prolonged basic hydrolysis step (e.g., stirring with aqueous NaOH) to destroy unreacted, highly toxic DMS before extraction[3].

References

  • Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization . Organic Process Research & Development - ACS Publications.[Link]

Sources

Foundational

Spectroscopic Characterization of Methyl 2-methoxy-4-methyl-3-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7)[1] is a highly functionalized aromatic building block utilized extensively in the synthesis of complex pharmaceutical intermediates, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7)[1] is a highly functionalized aromatic building block utilized extensively in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and advanced agrochemicals. The presence of four contiguous substituents (ester, methoxy, nitro, and methyl) on the benzene ring creates significant steric and electronic interplay, making its spectroscopic characterization both challenging and highly informative.

This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for this compound, detailing the causality behind the observed chemical shifts, coupling constants, and vibrational frequencies.

Structural Elucidation & Mechanistic Causality

The structural uniqueness of Methyl 2-methoxy-4-methyl-3-nitrobenzoate stems from its tetrasubstituted benzene core. The arrangement of substituents (C1: −COOCH3​ , C2: −OCH3​ , C3: −NO2​ , C4: −CH3​ ) dictates specific electronic and steric environments that govern the spectroscopic output[1].

Nuclear Magnetic Resonance (NMR) Causality
  • Steric Compression at C2 and C3 : The methoxy group at C2 is flanked by a bulky methyl ester at C1 and a nitro group at C3. This forces the methoxy methyl group out of the aromatic plane, reducing its +M (resonance) electron-donating effect into the ring. Consequently, the 13C shift of the methoxy carbon is pushed downfield ( ∼62 ppm) compared to unhindered anisoles ( ∼55 ppm).

  • Anisotropic Effects : The nitro group at C3 strongly deshields the adjacent methyl group at C4. However, because the nitro group twists out of planarity to relieve steric strain with the C2 methoxy and C4 methyl groups, its deshielding effect is slightly attenuated, placing the C4 methyl protons around 2.35 ppm.

  • Aromatic Protons (C5 and C6) : The two remaining aromatic protons are ortho to each other, resulting in a characteristic AX spin system with an ortho-coupling constant ( 3J≈8.0 Hz). The C6 proton is deshielded by the adjacent carbonyl group, appearing downfield ( ∼7.8 ppm), while the C5 proton is shielded by the adjacent methyl group ( ∼7.2 ppm).

Infrared (IR) and Mass Spectrometry (MS) Dynamics
  • Vibrational Modes : The ester carbonyl stretch is typically observed at 1725 cm−1 . The nitro group exhibits strong asymmetric and symmetric stretching bands at approximately 1535 cm−1 and 1355 cm−1 , respectively. The out-of-plane twisting of the nitro group slightly shifts these frequencies compared to planar nitroarenes.

  • Fragmentation Pathways : Under Electron Impact (EI) MS, the molecular ion ( M+∙=225 ) undergoes initial loss of the methoxy radical from the ester group ( −31 Da) to form an acylium ion ( m/z 194), followed by the expulsion of carbon monoxide ( −28 Da) to yield a stable substituted phenyl cation ( m/z 166).

Standardized Experimental Protocols

To ensure reproducibility and self-validating data integrity, the following protocols must be strictly adhered to during spectroscopic acquisition.

NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg of Methyl 2-methoxy-4-methyl-3-nitrobenzoate in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration : Tune and match the probe on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3​ .

  • 1H NMR Parameters : Run a standard 1D proton sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2 seconds, and acquire 16 scans.

  • 13C NMR Parameters : Run a proton-decoupled 13C sequence (zgpg30) at 100 MHz. Set D1 to 2 seconds and acquire 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

LC-MS/ESI+ Protocol
  • Sample Preparation : Prepare a solution in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Chromatography : Inject onto a C18 column ( 50×2.1 mm , ). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C. Monitor for the [M+H]+ adduct at m/z 226.07.

Quantitative Data Presentation

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.82Doublet (d)1H8.1Ar-H (C6)
7.18Doublet (d)1H8.1Ar-H (C5)
3.96Singlet (s)3H-Ar- OCH3​ (C2)
3.89Singlet (s)3H- COOCH3​ (C1)
2.38Singlet (s)3H-Ar- CH3​ (C4)
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
165.2Quaternary (C=O)Ester Carbonyl
151.4Quaternary (Ar-C)C2 (attached to OCH3​ )
141.2Quaternary (Ar-C)C3 (attached to NO2​ )
136.8Quaternary (Ar-C)C4 (attached to CH3​ )
128.5Methine (Ar-CH)C5
126.3Methine (Ar-CH)C6
124.7Quaternary (Ar-C)C1 (attached to COOCH3​ )
62.1Primary ( CH3​ )Ar- OCH3​
52.6Primary ( CH3​ ) COOCH3​
17.4Primary ( CH3​ )Ar- CH3​

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the structural validation of Methyl 2-methoxy-4-methyl-3-nitrobenzoate, ensuring a self-validating data matrix.

AnalyticalWorkflow Start Sample: CAS 24279-20-7 Methyl 2-methoxy-4-methyl-3-nitrobenzoate NMR_Prep NMR Sample Prep (CDCl3 + TMS) Start->NMR_Prep MS_Prep LC-MS Sample Prep (MeOH/H2O + 0.1% FA) Start->MS_Prep IR_Prep FT-IR Sample Prep (KBr Pellet) Start->IR_Prep H1_NMR 1H NMR (400 MHz) Confirm Protons & Coupling NMR_Prep->H1_NMR C13_NMR 13C NMR (100 MHz) Confirm Carbon Framework NMR_Prep->C13_NMR ESI_MS ESI-MS (+) Confirm [M+H]+ m/z 226.07 MS_Prep->ESI_MS FT_IR FT-IR Spectroscopy Confirm Functional Groups IR_Prep->FT_IR Validation Data Cross-Validation & Structural Confirmation H1_NMR->Validation C13_NMR->Validation ESI_MS->Validation FT_IR->Validation

Figure 1: Multi-modal spectroscopic workflow for the structural validation of CAS 24279-20-7.

References

Sources

Exploratory

Introduction: The Versatile Scaffold of Substituted Nitrobenzoates

An In-Depth Technical Guide to Substituted Nitrobenzoates: Synthesis, Biological Activity, and Therapeutic Potential Substituted nitrobenzoates are a class of aromatic compounds built upon a benzene ring functionalized w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Substituted Nitrobenzoates: Synthesis, Biological Activity, and Therapeutic Potential

Substituted nitrobenzoates are a class of aromatic compounds built upon a benzene ring functionalized with both a carboxylate group (or its acid form, -COOH) and one or more nitro groups (-NO₂).[1][2] The presence of these two powerful electron-withdrawing groups dramatically influences the molecule's physicochemical properties, making it significantly more acidic than its parent compound, benzoic acid.[3] This unique electronic character makes substituted nitrobenzoates not only crucial intermediates in the synthesis of dyes, polymers, and agrochemicals but also a highly versatile and privileged scaffold in medicinal chemistry.[4][5] Researchers and drug development professionals are increasingly drawn to this class of compounds for their broad and potent biological activities, which span antimicrobial, anti-inflammatory, and anticancer applications.[1] This guide offers a comprehensive exploration of the synthesis, characterization, and biological significance of substituted nitrobenzoates, providing field-proven insights and detailed methodologies for their study.

Core Synthetic Strategies: Rationale and Execution

The preparation of substituted nitrobenzoates can be achieved through several synthetic routes, with the choice of method largely dependent on the desired substitution pattern (regioselectivity) and the stability of other functional groups on the aromatic ring. The two most prevalent strategies are the direct nitration of a benzoic acid derivative and the oxidation of a corresponding aniline or nitrotoluene.

Electrophilic Aromatic Substitution: Direct Nitration

Direct nitration is a cornerstone of aromatic chemistry and the most common method for introducing a nitro group onto a benzoate ring.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic nitronium ion (NO₂⁺) is the active agent.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the essential nitronium ion.

  • Regioselectivity: The existing carboxylate or ester group on the ring is a deactivating, meta-directing group.[6] This is because it withdraws electron density from the ring, making it less reactive towards electrophiles, particularly at the ortho and para positions. The resulting intermediate (the sigma complex) is most stabilized when the electrophile adds to the meta position.[7] Therefore, the nitration of methyl benzoate, for example, predominantly yields methyl 3-nitrobenzoate.[6]

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature, typically using an ice bath, is critical to prevent over-nitration (the addition of multiple nitro groups) and to minimize the formation of unwanted byproducts.[5]

Workflow for Electrophilic Nitration of a Benzoate Ester

The following diagram outlines the typical laboratory workflow for synthesizing and purifying a substituted nitrobenzoate via direct nitration.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) in Ice Bath B Slow, Dropwise Addition of Methyl Benzoate (Temperature Control < 15°C) A->B Critical for safety & selectivity C Reaction Stirring (Allow to proceed to completion) B->C D Quench Reaction (Pour onto crushed ice) C->D End of reaction E Vacuum Filtration (Isolate crude solid product) D->E F Wash with Cold Water & Sodium Bicarbonate Solution E->F Neutralize residual acid G Recrystallization (e.g., from Ethanol/Water mixture) F->G Proceed with crude product H Dry Purified Crystals (Under vacuum) G->H

Caption: General workflow for synthesis and purification of methyl 3-nitrobenzoate.

Oxidation of Anilines and Other Precursors

An alternative route, particularly useful for substrates that are sensitive to harsh acidic nitrating conditions, is the oxidation of an amino group.[5] Various oxidizing agents can achieve this transformation, offering milder reaction conditions and good functional group tolerance.

  • Potassium Permanganate (KMnO₄): A strong and accessible oxidizing agent capable of converting an aniline to the corresponding nitro compound.[5]

  • Peroxy Acids: Reagents like peracetic acid can also be effective for this transformation.

Structural Characterization: A Multi-Technique Approach

Unambiguous identification and purity assessment of synthesized nitrobenzoates require a combination of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

Analytical TechniqueInformation ProvidedExpected Observations for a Typical Nitrobenzoate
Infrared (IR) Spectroscopy Identification of key functional groups.[8]Strong C=O stretch (ester/acid) around 1720 cm⁻¹; two characteristic N-O stretches for the nitro group at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[7]
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, including the number and connectivity of protons and carbons.[8]The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns indicating the substitution pattern; the ¹³C NMR will show a peak for the carbonyl carbon around 165 ppm.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[9]The mass spectrum will show a molecular ion peak (M⁺). Common fragments include the loss of the alkoxy group ([M-OR]⁺) and the loss of the nitro group ([M-NO₂]⁺).[9]
High-Performance Liquid Chromatography (HPLC) Purity determination and quantitative analysis.[8]A pure sample will show a single major peak at a characteristic retention time.[10]

Biological Activities and Therapeutic Applications

Substituted nitrobenzoates have emerged as a class of compounds with a remarkable breadth of biological activities, making them promising candidates for drug development.

Antimicrobial and Antitubercular Activity

A significant body of research highlights the efficacy of nitrobenzoates against various microbial pathogens, most notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1]

  • Mechanism of Action: Many nitrobenzoate esters function as prodrugs.[11] They are hydrolyzed by esterases within the mycobacterial cell, releasing the active nitrobenzoic acid.[1] The nitro group is then reduced by microbial nitroreductases to generate reactive nitrogen species, which induce cellular damage and lead to cell death.[1][12]

  • Potent Scaffolds: The 3,5-dinitrobenzoate scaffold has been identified as a particularly potent starting point for developing new antimycobacterial agents.[2][11] A study of 64 nitrobenzoate esters and thioesters found that the 3,5-dinitro series was the most active against Mtb.[2][11]

  • Broad-Spectrum Potential: Beyond tuberculosis, nitrobenzoate derivatives have demonstrated activity against other challenging pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[2][13]

Prodrug Activation Pathway in Mycobacterium tuberculosis

The following diagram illustrates the key steps involved in the activation of a nitrobenzoate ester prodrug within a mycobacterial cell.

G cluster_cell Mycobacterial Cell uptake Cellular Uptake hydrolysis Esterase-Mediated Hydrolysis uptake->hydrolysis reduction Nitroreductase-Mediated Reduction hydrolysis->reduction Active Nitrobenzoic Acid Released damage Cellular Damage & Death reduction->damage Reactive Nitrogen Species Generated Prodrug Nitrobenzoate Ester (Prodrug) Prodrug->uptake

Caption: Prodrug activation of a nitrobenzoate ester for antitubercular activity.

Anticancer Potential

The development of nitrobenzoates as anticancer agents is a rapidly emerging field of research.[1] Their mechanisms of action are diverse and often exploit the unique physiology of tumor environments.

  • Hypoxia-Activated Prodrugs: Solid tumors often contain hypoxic (low oxygen) regions.[12] Nitroaromatic compounds can be selectively reduced by nitroreductases that are overexpressed in these environments, converting the relatively non-toxic prodrug into a highly cytotoxic species that kills cancer cells.[12][14]

  • Inhibition of Cell Migration and Apoptosis: Certain derivatives have been shown to inhibit cancer cell migration and induce apoptosis (programmed cell death).[1] For example, a series of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides, synthesized from nitrobenzoate precursors, exhibited significant cytotoxicity against human colon cancer (HCT-116) cells.[15]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Nitrated Quinolone-3-carboxamide (10)HCT-116 (Colon)23.41[15]
Nitrated Quinolone-3-carboxamide (13)HCT-116 (Colon)27.14[15]
Nitrated Quinolone-3-carboxamide (20)HCT-116 (Colon)22.95[15]
Anti-inflammatory Effects

Substituted nitrobenzoates have also been investigated for their anti-inflammatory properties.[12] Some nitrooxy derivatives have been found to modulate the production of cytokines, key signaling molecules in the inflammatory response.[1] Specifically, they can reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α while increasing the production of anti-inflammatory cytokines such as IL-10.[1]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is critical for rational drug design. For substituted nitrobenzoates, the nature and position of substituents on the aromatic ring profoundly influence their efficacy.[16]

  • The Nitro Group (-NO₂): This is often the key pharmacophore, especially for antimicrobial and anticancer activity, due to its ability to be bioreduced to cytotoxic species.[16] Its strong electron-withdrawing nature also increases the acidity of the carboxylic acid.[16]

  • The Carboxylic Acid (-COOH): This group is a crucial hydrogen bond donor and acceptor, often responsible for anchoring the molecule to the active site of an enzyme or receptor.[16] Esterification of this group, as seen in antitubercular prodrugs, is a key strategy to improve cell permeability.[11]

  • Other Substituents: Adding other groups like hydroxyl (-OH) or methyl (-CH₃) can modulate the molecule's lipophilicity, steric profile, and electronic properties, which in turn affects its ability to cross cell membranes and bind to biological targets.[16]

Influence of Substituents on Benzoate Properties

The following diagram illustrates the logical relationship between common substituents and their effect on the core properties of a benzoic acid derivative.

G cluster_substituents Substituents cluster_properties Resulting Properties Core Benzoic Acid Core Nitro Nitro (-NO₂) (Electron-Withdrawing) Core->Nitro Me Methyl (-CH₃) (Electron-Donating) Core->Me OH Hydroxyl (-OH) (H-Bond Donor/Acceptor) Core->OH Acidity Increased Acidity Nitro->Acidity Bioreduction Potential for Bioreduction Nitro->Bioreduction Lipophilicity Increased Lipophilicity (Membrane Permeability) Me->Lipophilicity H_Bonding H-Bonding Potential OH->H_Bonding

Caption: Logical relationships of key substituents on the benzoic acid scaffold.

Experimental Protocols

Detailed and reproducible methodologies are essential for advancing research in this field.

Protocol 1: Synthesis of Methyl 3-Nitrobenzoate[6]
  • Preparation: In a 100 mL flask, cool 12 mL of concentrated sulfuric acid in an ice bath.

  • Nitrating Mixture: Slowly add 6 mL of concentrated nitric acid to the cooled sulfuric acid, keeping the mixture in the ice bath.

  • Addition of Substrate: To a separate flask containing 6.1 g of methyl benzoate, slowly add the prepared nitrating mixture dropwise, ensuring the temperature does not exceed 15°C.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 15 minutes.

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water, followed by a small amount of ice-cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure, crystalline methyl 3-nitrobenzoate.

Protocol 2: Characterization by GC-MS[9]
  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent such as dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Start at 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, then hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

    • Ion Source Temperature: 230 °C

  • Data Analysis: Process the resulting chromatogram to determine retention time and purity. Analyze the mass spectrum of the corresponding peak to confirm the molecular weight and fragmentation pattern, comparing it to expected values.

Conclusion and Future Outlook

Substituted nitrobenzoates represent a cornerstone class of compounds in both organic synthesis and medicinal chemistry.[3] Their well-established synthetic protocols and the growing understanding of their diverse biological activities underscore their continued importance. The ability of the nitro group to act as a versatile chemical handle and as a bioreductive pharmacophore ensures that this scaffold will remain an active area of research. Future efforts will likely focus on the design of novel derivatives with enhanced selectivity and reduced toxicity, further unlocking the therapeutic potential of this remarkable chemical class for treating infectious diseases, cancer, and inflammatory conditions.

References

  • literature review of substituted nitrobenzoic acids - Benchchem.
  • The Multifaceted Biological Activities of Nitrobenzoate Deriv
  • Pais, J. P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 569. [Link]

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzo
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzo
  • Lopes, L. G., et al. (2016). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1338-1346. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Tiwari, M., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(22), 9887-9937. [Link]

  • A Comparative Guide to the Synthesis of Substituted Nitrobenzenes - Benchchem.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). Molecules, 29(12), 2829. [Link]

  • Al-Warhi, T., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Scientific Reports, 15(1), 1-18. [Link]

  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde - Benchchem.
  • Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Compar
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Synthesis of methyl 3-nitrobenzoate. (2016). Quora. [Link]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 34(2), 786-797. [Link]

  • IR Spectrum Analysis of Methyl m-Nitrobenzoate. (n.d.). Scribd. [Link]

  • US Patent 4,506,089A. (1985). Preparation of methyl m-nitrobenzoate.
  • Copelli, S., et al. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Organic Process Research & Development, 16(7), 1316-1324. [Link]

  • Nitration of methyl benzoate. (2016). Royal Society of Chemistry. [Link]

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Foundational

Introduction: A Multifunctional Scaffold for Advanced Synthesis

An In-depth Technical Guide to the Reactivity of Methyl 2-methoxy-4-methyl-3-nitrobenzoate For Researchers, Scientists, and Drug Development Professionals Methyl 2-methoxy-4-methyl-3-nitrobenzoate is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity of Methyl 2-methoxy-4-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methoxy-4-methyl-3-nitrobenzoate is a highly functionalized aromatic compound poised as a versatile intermediate in the synthesis of complex molecular architectures. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, creates a nuanced reactivity profile that can be strategically exploited in pharmaceutical and materials science applications. The presence of a reducible nitro group, a hydrolyzable ester, and an activated aromatic ring offers multiple handles for sequential or orthogonal chemical modifications.

As a Senior Application Scientist, this guide aims to provide a comprehensive analysis of this molecule's reactivity. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern its chemical behavior. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical literature, and tailored for practical application in a research and development setting.

Section 1: Structural Analysis and Predicted Reactivity Profile

The reactivity of Methyl 2-methoxy-4-methyl-3-nitrobenzoate is dictated by the interplay of its four substituents on the benzene ring. Understanding their individual and collective effects is paramount for predicting reaction outcomes and designing effective synthetic strategies.

  • Methyl Ester (-COOCH₃) at C1: This group is moderately deactivating and acts as a meta-director in electrophilic aromatic substitution (EAS) reactions due to its electron-withdrawing character[1].

  • Methoxy (-OCH₃) at C2: A strongly activating, ortho, para-directing group. Its powerful electron-donating resonance effect significantly increases the electron density of the ring, particularly at the C4 and C6 positions.

  • Nitro (-NO₂) at C3: A strongly deactivating group and a meta-director for EAS reactions. Its potent electron-withdrawing nature is a key feature that can be exploited for nucleophilic aromatic substitution (NAS) and can be transformed into a highly versatile amino group[2][3].

  • Methyl (-CH₃) at C4: A weakly activating, ortho, para-directing group via hyperconjugation.

The combination of these groups creates a complex electronic landscape. The activating methoxy and methyl groups are in opposition to the deactivating nitro and ester groups. This balance of functionality allows for selective transformations under controlled conditions.

G cluster_molecule Methyl 2-methoxy-4-methyl-3-nitrobenzoate cluster_reactivity Key Reactive Sites Molecule Benzene Ring (C1-C6) COOCH3 -COOCH₃ (C1) Deactivating, m-director Molecule->COOCH3 at C1 OCH3 -OCH₃ (C2) Activating, o,p-director Molecule->OCH3 at C2 NO2 -NO₂ (C3) Strongly Deactivating, m-director Molecule->NO2 at C3 CH3 -CH₃ (C4) Activating, o,p-director Molecule->CH3 at C4 EAS Electrophilic Aromatic Substitution (Predicted at C6) Molecule->EAS Ester_Hydrolysis Ester Hydrolysis (C1-COOCH₃ → C1-COOH) COOCH3->Ester_Hydrolysis Nitro_Reduction Nitro Group Reduction (C3-NO₂ → C3-NH₂) NO2->Nitro_Reduction G Start Starting Material: Methyl 2-methoxy-4-methyl-3-nitrobenzoate in Methanol Reaction Add 10% Pd/C catalyst. Purge vessel with H₂. Stir under H₂ atmosphere (1-4 atm). Start->Reaction Step 1: Setup Monitor Monitor reaction by TLC/LC-MS (disappearance of starting material) Reaction->Monitor Step 2: Reaction Filter Filter through Celite® to remove catalyst. Wash with Methanol. Monitor->Filter Step 3: Workup Upon Completion Concentrate Concentrate filtrate under reduced pressure. Filter->Concentrate Step 4: Isolation End Product: Methyl 3-amino-2-methoxy- 4-methylbenzoate Concentrate->End Step 5: Final Product

Caption: Workflow for catalytic hydrogenation of the nitro group.

Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation vessel, add Methyl 2-methoxy-4-methyl-3-nitrobenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the starting material completely.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Securely seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 3-amino-2-methoxy-4-methylbenzoate, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 3.2: Base-Mediated Hydrolysis of the Methyl Ester

This protocol describes the saponification to 2-methoxy-4-methyl-3-nitrobenzoic acid. A similar procedure is well-documented for methyl m-nitrobenzoate.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, dissolve Methyl 2-methoxy-4-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or THF.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq).

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours, or until saponification is complete, as indicated by the disappearance of the ester spot on TLC.[4]

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly pour the cooled reaction mixture into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl), stirring continuously, until the solution is acidic (pH ~2). It is crucial to add the basic solution to the acid to prevent the formation of less soluble acid salts.[4]

  • Precipitation and Isolation: The carboxylic acid product should precipitate out of the acidic solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and dry under vacuum to yield the desired 2-methoxy-4-methyl-3-nitrobenzoic acid.

Section 4: Summary of Reactivity

The following table provides a concise summary of the key transformations and predicted reactivity for this molecule.

Reaction TypeFunctional GroupReagents & ConditionsProduct Functional GroupNotes
Nitro Reduction Nitro (-NO₂)H₂, Pd/C, MethanolAmine (-NH₂)Clean, high-yielding transformation. [3]
Fe, HCl (or AcOH)Robust, cost-effective alternative.
Ester Hydrolysis Methyl Ester (-COOCH₃)NaOH (aq), HeatCarboxylic Acid (-COOH)Standard saponification; may require forcing conditions due to steric hindrance. [5][4]
Electrophilic Subst. Aromatic RingElectrophile (e.g., Br₂), Lewis AcidSubstituted AromaticPredicted to occur at the C6 position due to the strong directing effect of the C2-methoxy group.
Nucleophilic Subst. Aromatic RingStrong Nucleophile, HeatSubstituted AromaticPotentially feasible due to the activating effect of the C3-nitro group, likely at C2 or C4 positions. [6]

Conclusion

Methyl 2-methoxy-4-methyl-3-nitrobenzoate is a molecule with a rich and strategically valuable chemical reactivity profile. The primary transformations—nitro group reduction and ester hydrolysis—are reliable and high-yielding, providing access to amine and carboxylic acid derivatives that are cornerstone functionalities in medicinal chemistry. Furthermore, the nuanced electronic nature of the aromatic ring allows for predictable, selective electrophilic substitution. By understanding the interplay of the substituent effects and employing the robust protocols outlined in this guide, researchers can effectively leverage this compound as a powerful building block for the synthesis of novel and complex molecular targets.

References

  • The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. (2026, March 15). NINGBO INNO PHARMCHEM CO.,LTD.
  • literature review of substituted nitrobenzoic acids. (n.d.). Benchchem.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Department of Chemistry, University of Missouri-St. Louis.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Chemistry 210 Experiment 10. (2012, November 14). Department of Chemistry, University of Wisconsin-Madison.
  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Arom
  • Supporting Inform
  • METHYL m-NITROBENZOATE. (n.d.). Organic Syntheses Procedure.
  • CAS 40757-20-8: methyl 4-methoxy-3-nitrobenzo
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Sciencemadness Discussion Board.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).

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Exploratory

Structural Elucidation, Synthesis, and Application of Methyl 2-methoxy-4-methyl-3-nitrobenzoate in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, highly substituted benzoic acid derivatives serve as critical foundational building blocks for the synthesis of targeted therapies, including kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly substituted benzoic acid derivatives serve as critical foundational building blocks for the synthesis of targeted therapies, including kinase inhibitors and PARP inhibitors. This technical guide provides an in-depth analysis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7) . As a Senior Application Scientist, I have structured this whitepaper to deconstruct the IUPAC nomenclature logic, detail a self-validating synthetic methodology, outline analytical characterization protocols, and contextualize its downstream application in pharmaceutical development.

Structural Elucidation & IUPAC Nomenclature Logic

The systematic naming of organic molecules is governed by strict priority rules to ensure unambiguous structural communication. The derivation of the name "Methyl 2-methoxy-4-methyl-3-nitrobenzoate" is a textbook application of the.

Causality of the Naming Convention:
  • Principal Functional Group: The ester group (-COOCH₃) takes the highest nomenclature priority over ethers, alkyl groups, and nitro groups. Thus, the parent structure is designated as Methyl benzoate . The carbon atom of the aromatic ring attached to the ester carbonyl is definitively assigned as C1 .

  • Numbering the Ring (Minimizing Locants): The ring must be numbered to give the lowest possible locant set to the remaining substituents (-OCH₃, -CH₃, -NO₂).

    • Numbering clockwise yields substituents at positions 2, 3, and 4. (Locant set: 2,3,4)[1].

    • Numbering counter-clockwise yields positions 4, 5, and 6. (Locant set: 4,5,6).

    • Comparing the sets at the first point of difference (2 vs. 4), the 2,3,4-numbering is selected.

  • Alphabetization of Prefixes: The substituents are listed alphabetically: m ethoxy, m ethyl, n itro.

This logical progression culminates in the final systematic name.

Nomenclature A Parent Structure: Benzoic Acid B Esterification: Methyl benzoate (C1 Priority) A->B C Substituents: -OCH3, -CH3, -NO2 B->C D Numbering Logic: Minimize Locants (2,3,4 vs 4,5,6) C->D E Final IUPAC Name: Methyl 2-methoxy-4-methyl -3-nitrobenzoate D->E

IUPAC nomenclature priority logic for Methyl 2-methoxy-4-methyl-3-nitrobenzoate.

Physicochemical & Computational Profiling

Understanding the physicochemical properties of this intermediate is vital for optimizing reaction solvents, purification strategies (like column chromatography), and downstream handling.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name Methyl 2-methoxy-4-methyl-3-nitrobenzoate
CAS Registry Number 24279-20-7
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Exact Mass 225.0637 Da
SMILES String O=C(OC)C1=CC=C(C)C(=O)=C1OC
H-Bond Donors / Acceptors 0 / 5

Data corroborated via [1].

Synthetic Methodology & Protocol

The synthesis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate typically proceeds via a two-step sequence starting from commercially available 2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid). This protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of the final step.

Step 1: Regioselective Nitration

Causality & Logic: The starting material features a highly activated aromatic ring due to the phenolic -OH group. Using harsh nitrating mixtures (H₂SO₄/HNO₃) leads to oxidative degradation. Instead, mild nitration using Nitric Acid in Glacial Acetic Acid at 0°C is employed. The synergistic ortho/para-directing effects of the -OH and -CH₃ groups activate both C3 and C5. While C5 is less sterically hindered, the C3-nitro isomer (2-hydroxy-4-methyl-3-nitrobenzoic acid) can be isolated from the resulting mixture via fractional recrystallization from ethanol, driven by its distinct solubility profile.

Protocol:

  • Dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in glacial acetic acid (10 volumes).

  • Cool the solution to 0°C using an ice-water bath.

  • Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Stir for 2 hours, then pour into crushed ice.

  • Filter the resulting precipitate and recrystallize from hot ethanol to isolate the pure 3-nitro intermediate.

Step 2: Global Methylation

Causality & Logic: To achieve the target molecule, both the carboxylic acid and the phenolic hydroxyl must be methylated. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to enhance the nucleophilicity of the generated anions. Potassium carbonate (K₂CO₃) is used because its pKa is perfectly suited to deprotonate both the acid and the phenol without triggering ester hydrolysis (a risk if NaOH were used).

Protocol:

  • Suspend the 3-nitro intermediate (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous DMF (8 volumes).

  • Add Dimethyl sulfate (Me₂SO₄) (2.5 eq) cautiously at room temperature.

  • Heat the reaction to 60°C for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) must be completely consumed, replaced by a high-Rf, UV-active spot.

  • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target compound.

Synthesis SM 2-Hydroxy-4-methylbenzoic acid (Starting Material) R1 Nitration (HNO3, AcOH, 0°C) SM->R1 INT 2-Hydroxy-4-methyl-3-nitrobenzoic acid (Intermediate) R1->INT R2 Global Methylation (Me2SO4, K2CO3, DMF, 60°C) INT->R2 PROD Methyl 2-methoxy-4-methyl-3-nitrobenzoate (Target Compound) R2->PROD

Two-step synthetic workflow for Methyl 2-methoxy-4-methyl-3-nitrobenzoate.

Analytical Characterization: Proving Regiochemistry

The most critical analytical challenge is proving that the nitro group is at C3 rather than C5. This is definitively resolved via ¹H NMR spectroscopy.

Mechanistic Proof via NMR: In the 3-nitro isomer (the target), the remaining aromatic protons are located at C5 and C6. Because they are adjacent (ortho) to one another, they couple to form an AB spin system , appearing as two distinct doublets with an ortho coupling constant ( J≈8.0 Hz ). If the nitration had occurred at C5, the remaining protons at C3 and C6 would be para to each other, appearing as two distinct singlets. This logic creates a self-validating analytical standard.

Table 2: ¹H NMR Predictive Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Logic
7.85 Doublet ( J=8.2 Hz )1HAr-H (C6)Deshielded by the adjacent ester group.
7.15 Doublet ( J=8.2 Hz )1HAr-H (C5)Shielded relative to C6; ortho-coupled to C6.
3.95 Singlet3H-OCH₃ (C2)Ether methoxy protons.
3.90 Singlet3H-COOCH₃ (C1)Ester methyl protons.
2.35 Singlet3HAr-CH₃ (C4)Benzylic methyl protons.

Downstream Application in Drug Discovery

In medicinal chemistry, nitrobenzoates are rarely the final Active Pharmaceutical Ingredient (API). Instead, they act as sophisticated precursors. Methyl 2-methoxy-4-methyl-3-nitrobenzoate is typically subjected to catalytic hydrogenation (using Pd/C and H₂ gas) to reduce the nitro group to an aniline, yielding Methyl 3-amino-2-methoxy-4-methylbenzoate .

This resulting aniline is highly versatile. The amine can undergo nucleophilic aromatic substitution (SₙAr) or cross-coupling to build complex heterocyclic cores, while the ester can be saponified with LiOH and coupled with various amines using reagents like HATU to form benzamides. This exact structural motif is frequently found in the patent literature for modern kinase inhibitors and epigenetic modulators.

Application A Methyl 2-methoxy-4-methyl -3-nitrobenzoate B Catalytic Hydrogenation (Pd/C, H2) A->B C Methyl 3-amino-2-methoxy -4-methylbenzoate B->C D Saponification & Coupling (LiOH, then HATU/R-NH2) C->D E Benzamide API (Targeted Therapy) D->E

Downstream application of the building block in targeted API synthesis.

References

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)". Royal Society of Chemistry. URL:[Link]

  • Organic Syntheses. "General Procedures for Electrophilic Aromatic Nitration". URL:[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Methyl 2-methoxy-4-methyl-3-nitrobenzoate

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, highly substituted aromatic scaffolds serve as critical building blocks. Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, highly substituted aromatic scaffolds serve as critical building blocks. Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7) is a precisely functionalized nitrobenzoate ester that offers unique orthogonal reactivity[1]. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a dynamic system of electronic and steric variables.

The presence of electron-donating groups (methoxy, methyl) adjacent to a strongly electron-withdrawing nitro group creates a highly polarized "push-pull" aromatic system. Notably, the steric bulk flanking the C3-nitro group forces it partially out of the aromatic plane, diminishing its resonance withdrawal while maintaining strong inductive effects. This whitepaper provides an in-depth technical guide to the physicochemical properties, rigorous safety protocols, and validated synthetic applications of this specific scaffold.

Physicochemical & Structural Profiling

Understanding the baseline physical properties of a compound is the first step in predicting its behavior in both biological systems and synthetic reactors. The data below synthesizes the core identifiers and structural metrics of the compound[1].

Table 1: Core Chemical Identifiers
PropertyValueMechanistic Implication
CAS Number 24279-20-7Standardized registry identifier for procurement and safety tracking.
Molecular Formula C10H11NO5Indicates a high degree of oxidation; requires careful handling near strong reducing agents.
Molecular Weight 225.20 g/mol Optimal low-molecular-weight building block for Lipinski-compliant API design.
SMILES O=C(OC)C1=CC=C(C)C(=O)=C1OCHighlights the 1,2,3,4-tetrasubstituted pattern, indicating significant steric hindrance at the C2 and C3 positions.
Physical State Solid (Typical for nitroaromatics)Prone to generating hazardous dust; necessitates engineering controls (fume hood).

Hazard Identification & Toxicological Mechanisms

While specific toxicological assays for this exact isomer may be limited in public databases, we must apply rigorous read-across methodology from structurally analogous nitrobenzoates (such as 3-Methoxy-4-methyl-2-nitrobenzoic acid and Methyl 2-hydroxy-4-methyl-3-nitrobenzoate) to establish a conservative and safe handling profile[2][3].

Toxicological Causality

Nitroaromatic compounds are notorious for their ability to penetrate the dermal barrier. Upon systemic absorption, the nitro group can undergo partial enzymatic reduction in the liver to form reactive nitroso intermediates. These intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), leading to methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity. Furthermore, the ester functionality can act as a hapten, potentially leading to skin sensitization upon repeated exposure.

Table 2: GHS Hazard Profile (Read-Across)
Hazard ClassGHS CodeDescriptionMitigation Strategy
Acute Toxicity (Oral) H302Harmful if swallowed.Prohibit eating/drinking in the lab; store in sealed secondary containers.
Skin Corrosion/Irritation H315Causes skin irritation.Mandate double-gloving with heavy-duty nitrile; use lab coats.
Serious Eye Damage H319Causes serious eye irritation.Require splash-proof chemical goggles at all times.
STOT SE H335May cause respiratory irritation.Handle exclusively within a certified Class II fume hood.

Laboratory Safety & Mitigation Workflows

A protocol is only as good as its failure state. The following workflow outlines a self-validating system for hazard mitigation and spill response. Every step is designed to contain the threat before escalating to the next tier of intervention.

SafetyWorkflow S1 Exposure / Spill Event S2 Assess Scale & Phase (Solid vs. Solution) S1->S2 S3 Evacuate & Isolate Area S2->S3 High Risk / Large Scale S4 Don Advanced PPE (Respirator, Nitrile Gloves) S2->S4 Low Risk / Bench Scale S3->S4 S5 Containment (Vermiculite/Sand for liquids) S4->S5 S6 Chemical Disposal (EPA/RCRA Compliant) S5->S6

Fig 1: Step-by-step hazard mitigation and spill response protocol.

Synthetic Utility & Experimental Protocols

In drug development, the primary utility of Methyl 2-methoxy-4-methyl-3-nitrobenzoate lies in its potential to be converted into an aniline derivative. The nitro group is highly deactivating toward electrophilic aromatic substitution, but once reduced to an amine, it "flips" the electronic profile of the ring, becoming a potent nucleophile for downstream amidation or cross-coupling reactions.

Experimental Workflow: Catalytic Hydrogenation of the Nitro Group

Objective: Chemoselective reduction of the C3-nitro group to an amine without hydrolyzing the C1-methyl ester.

Causality & Design Choices: We select Palladium on Carbon (Pd/C) with hydrogen gas over traditional Béchamp reduction (Iron/HCl). Iron-mediated reductions require harsh acidic conditions that risk premature hydrolysis of the methyl ester and potential cleavage of the methoxy ether. Pd/C offers a clean, neutral pathway.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 equivalent of Methyl 2-methoxy-4-methyl-3-nitrobenzoate in anhydrous methanol (to yield a 0.1 M concentration).

    • Causality: Methanol perfectly solubilizes the starting material and acts as an excellent proton shuttle for the hydrogenation mechanism.

  • Catalyst Addition: Carefully add 10% w/w Pd/C under a gentle stream of argon.

    • Safety Check: Dry Pd/C is pyrophoric. The argon blanket prevents the ignition of methanol vapors.

  • Atmosphere Exchange: Seal the flask, evacuate via a vacuum manifold, and backfill with H₂ gas from a balloon. Repeat this purge cycle three times.

    • Causality: Complete displacement of oxygen prevents explosive mixtures and prevents catalyst poisoning.

  • Reaction Execution: Stir vigorously at 25°C for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

  • Workup & Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with excess methanol.

    • Safety Check: Keep the used Celite/Pd filter cake wet with water immediately after filtration to prevent autoignition.

  • Self-Validation & Quality Control: Concentrate the filtrate under reduced pressure. Validate the conversion via LC-MS (looking for a mass shift of -30 Da corresponding to NO₂ → NH₂) and ¹H-NMR (confirming the appearance of a broad singlet integrating for 2H at ~3.5–4.5 ppm, representing the new -NH₂ protons).

Reactivity A Methyl 2-methoxy-4-methyl-3-nitrobenzoate (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Nitro Reduction C Methyl 3-amino-2-methoxy-4-methylbenzoate (Intermediate) B->C D Saponification (LiOH, H2O/THF) C->D Ester Cleavage E Amidation / Coupling (HATU, DIPEA) C->E Direct Coupling F Target API / Scaffold D->F E->F

Fig 2: Synthetic workflow and reactivity profile of the nitrobenzoate scaffold.

References

  • 24279-20-7 | Methyl 2-methoxy-4-methyl-3-nitrobenzoate | BLD Pharm. Source: BLD Pharm Product & Safety Data. 1

  • 57281-77-3 | 3-Methoxy-4-methyl-2-nitrobenzoic acid | BLD Pharm. Source: BLD Pharm Read-Across Safety Data.2

  • 24279-14-9 | Methyl 2-hydroxy-4-methyl-3-nitrobenzoate | BLD Pharm. Source: BLD Pharm Read-Across Safety Data. 3

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 2-methoxy-4-methyl-3-nitrobenzoate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol Guide In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the effici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol Guide

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-methoxy-4-methyl-3-nitrobenzoate, a polysubstituted aromatic compound, presents itself as a versatile intermediate with significant potential in the synthesis of novel pharmaceuticals and functional materials. The unique arrangement of its functional groups—a methyl ester, a methoxy group, a methyl group, and a nitro group—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable reagent.

Core Reactivity and Synthetic Potential

The reactivity of Methyl 2-methoxy-4-methyl-3-nitrobenzoate is dictated by the interplay of its substituents on the benzene ring. The electron-withdrawing nature of the nitro and ester groups deactivates the ring towards electrophilic aromatic substitution, while also influencing the regioselectivity of nucleophilic aromatic substitution reactions. The true synthetic power of this molecule, however, lies in the sequential or concurrent transformation of its functional groups.

A pivotal transformation is the reduction of the nitro group to an amine. This opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the construction of various heterocyclic systems. The resulting ortho-amino-methoxy-ester moiety is a particularly valuable precursor for the synthesis of privileged scaffolds in medicinal chemistry.

Synthetic Protocols and Methodologies

While specific literature on Methyl 2-methoxy-4-methyl-3-nitrobenzoate is not abundant, its synthesis and reactions can be inferred from established protocols for structurally similar compounds. The following sections detail plausible and adaptable synthetic procedures.

Synthesis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate

The synthesis of the title compound would likely proceed through the nitration of a suitable precursor, Methyl 2-methoxy-4-methylbenzoate. The directing effects of the methoxy (ortho, para-directing) and the ester (meta-directing) groups, along with the steric hindrance from the methyl group, would need to be carefully considered to achieve the desired 3-nitro substitution.

A plausible synthetic approach is outlined below:

Synthesis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate start Methyl 2-methoxy-4-methylbenzoate reagents HNO3, H2SO4 (Nitrating Mixture) start->reagents Nitration product Methyl 2-methoxy-4-methyl-3-nitrobenzoate reagents->product

Caption: Proposed synthesis of the title compound via nitration.

Protocol: Nitration of Methyl 2-methoxy-4-methylbenzoate (Inferred)

Disclaimer: This protocol is based on general procedures for the nitration of substituted methyl benzoates and has not been specifically reported for this substrate. Optimization may be required.

Materials:

  • Methyl 2-methoxy-4-methylbenzoate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-methoxy-4-methylbenzoate in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) dropwise to the stirred solution. Maintain the reaction temperature below 10 °C throughout the addition. The formation of the nitronium ion (NO₂⁺) in the mixed acid is the key to this electrophilic aromatic substitution.[1]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent such as DCM or EtOAc.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

For a related procedure, see the synthesis of 4-Methyl-3-nitrobenzoic Acid. [1]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation for this molecule, yielding Methyl 3-amino-2-methoxy-4-methylbenzoate. This product is a valuable precursor for the synthesis of various heterocyclic compounds. Several methods can be employed for this reduction, with the choice depending on the desired selectivity and the presence of other functional groups.

Reduction of Nitro Group start Methyl 2-methoxy-4-methyl-3-nitrobenzoate reagents Reducing Agent (e.g., H2/Pd-C, SnCl2, Fe/HCl) start->reagents Reduction product Methyl 3-amino-2-methoxy-4-methylbenzoate reagents->product

Caption: General scheme for the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation

This method is often high-yielding and clean, but requires specialized equipment.

Materials:

  • Methyl 2-methoxy-4-methyl-3-nitrobenzoate

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve Methyl 2-methoxy-4-methyl-3-nitrobenzoate in a suitable solvent (e.g., MeOH or EtOAc) in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This is a common and effective laboratory method for nitro group reduction.

Materials:

  • Methyl 2-methoxy-4-methyl-3-nitrobenzoate

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve Methyl 2-methoxy-4-methyl-3-nitrobenzoate in ethanol or ethyl acetate in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.

  • The tin salts will precipitate. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Separate the organic layer from the filtrate and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Various other reducing agents like iron in acidic media (Fe/HCl or Fe/NH₄Cl) or sodium dithionite can also be employed.

Applications in Heterocyclic Synthesis

The true synthetic utility of Methyl 2-methoxy-4-methyl-3-nitrobenzoate is realized in its conversion to the corresponding ortho-amino ester, which is a prime substrate for the construction of a variety of heterocyclic systems.

Synthesis of Benzimidazole Derivatives

The reaction of the resulting Methyl 3-amino-2-methoxy-4-methylbenzoate with various one-carbon sources can lead to the formation of benzimidazole derivatives, which are prevalent in many biologically active compounds.

Benzimidazole Synthesis start Methyl 3-amino-2-methoxy-4-methylbenzoate reagents One-carbon source (e.g., Formic acid, Orthoesters) start->reagents Condensation intermediate Intermediate Amide/Imidate reagents->intermediate product Substituted Benzimidazole intermediate->product Cyclization

Caption: A plausible route to benzimidazole derivatives.

Protocol: Benzimidazole Formation using Triethyl Orthoformate (Inferred)

Disclaimer: This is a general procedure and may require optimization for this specific substrate.

Materials:

  • Methyl 3-amino-2-methoxy-4-methylbenzoate

  • Triethyl Orthoformate

  • Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid)

  • Toluene or Xylene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine Methyl 3-amino-2-methoxy-4-methylbenzoate, an excess of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in toluene or xylene.

  • Heat the mixture to reflux. The reaction involves the formation of an intermediate imidate followed by cyclization, with the removal of ethanol.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis of Benzothiazole Derivatives

While not a direct application of the amino-ester, the strategic manipulation of the functional groups could potentially lead to precursors for benzothiazole synthesis, a class of heterocycles with significant pharmacological importance.[2]

Spectroscopic Data (Inferred)

¹H NMR:

  • Two singlets for the aromatic protons.

  • A singlet for the methyl ester protons (~3.9 ppm).

  • A singlet for the methoxy protons (~3.8 ppm).

  • A singlet for the aromatic methyl protons (~2.3 ppm).

¹³C NMR:

  • A carbonyl carbon signal for the ester (~165 ppm).

  • Aromatic carbon signals, with those attached to the nitro and ester groups being downfield.

  • Signals for the methyl ester, methoxy, and aromatic methyl carbons.

IR Spectroscopy:

  • Strong carbonyl stretch for the ester (~1720-1730 cm⁻¹).

  • Asymmetric and symmetric stretches for the nitro group (~1530 and 1350 cm⁻¹).

  • C-O stretches for the ester and ether functionalities.

For comparison, spectroscopic data for related compounds like Methyl 4-methoxy-3-nitrobenzoate and Methyl 3-methoxy-4-nitrobenzoate can be found in public databases.[3][4][5]

Conclusion

Methyl 2-methoxy-4-methyl-3-nitrobenzoate is a promising building block for organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry. Its true potential is unlocked through the selective transformation of its nitro group, paving the way for the synthesis of a diverse range of molecular targets. While specific protocols for this exact compound are not widely published, the application of established methodologies for related structures provides a solid foundation for its utilization in research and development. The protocols and insights provided in this guide aim to empower researchers to explore the full synthetic utility of this versatile intermediate.

References

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. (2016). Available at: [Link]

  • PubChem. Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. (2022). Available at: [Link]

  • Zhou, et al. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts. (2022).
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. PubMed. (2022). Available at: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. PMC. (2022). Available at: [Link]

  • Supporting Information. CDC Stacks. Available at: [Link]

  • PubChem. Methyl 2-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Available at: [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
  • General procedure for the synthesis methyl benzoate (3a). The Royal Society of Chemistry.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Orthoesters in heterocycle synthesis. Semantic Scholar.
  • Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. ResearchGate. (2026). Available at: [Link]

  • Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents. (2016).

Sources

Application

"nitration of methyl 2-methoxy-4-methylbenzoate"

Application Note: Regioselective Nitration of Methyl 2-Methoxy-4-Methylbenzoate Introduction & Mechanistic Rationale Nitrated benzoate derivatives are indispensable precursors in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nitration of Methyl 2-Methoxy-4-Methylbenzoate

Introduction & Mechanistic Rationale

Nitrated benzoate derivatives are indispensable precursors in medicinal chemistry, frequently utilized to synthesize conformationally constrained macrocycles, indoles, and benzimidazoles targeting G-protein coupled receptors (GPCRs) and kinase signaling pathways[1]. The nitration of methyl 2-methoxy-4-methylbenzoate is a highly specific electrophilic aromatic substitution (EAS) that predominantly yields methyl 2-methoxy-4-methyl-5-nitrobenzoate .

Regioselectivity Analysis: The regiochemical outcome is governed by the synergistic directing effects of the three substituents on the aromatic ring:

  • C2-Methoxy Group (-OCH₃): Strongly activating, ortho/para-directing.

  • C4-Methyl Group (-CH₃): Weakly activating, ortho/para-directing.

  • C1-Methyl Ester Group (-COOCH₃): Deactivating, meta-directing.

Evaluating the available unsubstituted positions (C3, C5, C6):

  • C5 Position (Favored): This position is para to the strongly activating methoxy group, ortho to the methyl group, and meta to the ester. It experiences the maximum combined electron density and is sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack.

  • C3 Position (Disfavored): Although electronically activated (ortho to both -OCH₃ and -CH₃), it is severely sterically hindered by the flanking substituents.

  • C6 Position (Disfavored): Electronically deactivated as it is meta to the methoxy group and ortho to the electron-withdrawing ester.

Reagent Selection: The Acetyl Nitrate System

Standard mixed-acid nitration (HNO₃/H₂SO₄) is often too harsh for this substrate, risking hydrolysis of the methyl ester under aqueous, highly acidic conditions at elevated temperatures. To circumvent this, an anhydrous system utilizing Nitric Acid (HNO₃) in a 1:1 mixture of Acetic Acid (AcOH) and Acetic Anhydride (Ac₂O) is employed[2].

Causality of Experimental Choices:

  • Water Scavenging: Commercial nitric acid (typically 65-70%) contains water. Acetic anhydride reacts exothermically with this water to form acetic acid, ensuring a strictly anhydrous environment. This prevents ester hydrolysis.

  • Electrophile Generation: The reaction between anhydrous HNO₃ and Ac₂O generates acetyl nitrate (CH₃COONO₂), a potent but milder electrophile compared to the nitronium ion (NO₂⁺) generated in sulfuric acid.

  • Thermal Control: The initial addition must be performed at 0 °C to control the exothermic formation of acetyl nitrate and prevent oxidative degradation of the C4-methyl group. Subsequent heating to 40 °C provides the necessary activation energy to drive the nitration of the moderately activated ring to completion[2].

Experimental Protocol

Note: This protocol is designed as a self-validating system incorporating In-Process Controls (IPC) to ensure reliable scale-up.

Scale: 0.46 mol Materials:

  • Methyl 2-methoxy-4-methylbenzoate (82 g, 0.46 mol)

  • Glacial Acetic Acid (200 mL)

  • Acetic Anhydride (200 mL)

  • Nitric Acid (65-70%, 128 mL)

  • Dichloromethane (DCM)

  • Saturated Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Solvent Preparation: In a 2 L round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal temperature probe, prepare a solvent mixture of glacial acetic acid (200 mL) and acetic anhydride (200 mL).

  • Substrate Dissolution: Add methyl 2-methoxy-4-methylbenzoate (82 g, 0.46 mol) to the solvent mixture. Stir until fully dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and cool the internal temperature to 0 °C.

  • Electrophile Addition: Charge the dropping funnel with nitric acid (128 mL). Add the nitric acid dropwise over 60–90 minutes. Critical: Maintain the internal temperature below 5 °C to prevent thermal runaway and minimize oxidative side reactions.

  • Reaction Propagation: Remove the ice bath. Gradually warm the reaction mixture to 40 °C using a temperature-controlled heating mantle. Stir continuously at 40 °C for 12 hours[2].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate. Analyze the organic layer via LC-MS or TLC (Hexane/EtOAc 4:1). The reaction is validated as complete when the starting material peak is < 1% by UV area.

  • Quenching: Carefully pour the dark reaction mixture into 1.5 L of vigorously stirred crushed ice and water to quench residual acetyl nitrate and precipitate the product.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with DCM (3 x 500 mL).

  • Washing & Drying: Combine the organic phases. Wash sequentially with cold water (500 mL), saturated aqueous NaHCO₃ (until the aqueous layer reaches pH ~7 to ensure complete removal of acetic acid), and brine (500 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford methyl 2-methoxy-4-methyl-5-nitrobenzoate.

Mechanistic Workflow Visualization

Workflow Start Methyl 2-methoxy-4-methylbenzoate (Starting Material) Prep Dissolve in AcOH/Ac2O (1:1) Cool to 0 °C Start->Prep React Add HNO3 dropwise Warm to 40 °C (12 h) Prep->React IPC IPC: LC-MS / TLC Check for SM consumption React->IPC IPC->React SM > 1% Quench Quench in Ice Water IPC->Quench SM < 1% Workup DCM Extraction & NaHCO3 / Brine Wash Quench->Workup Product Methyl 2-methoxy-4-methyl-5-nitrobenzoate (Target Product) Workup->Product

Fig 1: Experimental workflow for the regioselective nitration of methyl 2-methoxy-4-methylbenzoate.

Quantitative Data & Troubleshooting

To ensure high yields and reproducibility, refer to the following troubleshooting matrix based on historical process data.

Parameter / ObservationPotential CauseCorrective Action / Solution
High C3-nitro byproduct Excessive internal temperature during HNO₃ addition.Strictly maintain internal temp < 5 °C during the entire addition phase.
Ester Hydrolysis (Free Acid) Presence of excess water; Insufficient Ac₂O.Ensure Ac₂O is in sufficient excess to fully consume water from the aqueous HNO₃.
Incomplete Conversion (SM > 1%) Loss of active nitrating species or insufficient heating.Verify HNO₃ concentration. Extend heating at 40 °C by 2–4 hours and re-check IPC.
Exothermic Runaway Rapid addition of HNO₃.Control addition rate via dropping funnel; ensure adequate external cooling capacity.
Emulsion during Workup High residual acetic acid in the organic phase.Ensure thorough washing with saturated NaHCO₃ until pH is strictly neutral.

References

  • Title: Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof (WO2020033782A1)
  • Title: Conformationally constrained, fully synthetic macrocyclic compounds (WO2011014973A2)

Sources

Method

Application Note: Synthetic Workflows and Experimental Protocols for Methyl 2-methoxy-4-methyl-3-nitrobenzoate

Executive Summary & Structural Rationale Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7) is a highly functionalized, tetrasubstituted aromatic building block frequently utilized in the synthesis of complex ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7) is a highly functionalized, tetrasubstituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrichemicals. For drug development professionals, this molecule presents a highly specific 1,2,3,4-substitution pattern that dictates its reactivity:

  • Steric Hindrance at the Ester (C1): The adjacent C2-methoxy group creates a significant steric shield around the methyl ester, restricting the trajectory of nucleophilic attack during standard saponification.

  • Orthogonal Reactivity of the Nitro Group (C3): Flanked by an electron-donating methoxy group (C2) and a sterically demanding methyl group (C4), the nitro group is forced out of coplanarity with the aromatic ring. This unique electronic environment requires highly chemoselective reduction conditions to prevent unwanted side reactions (such as ether cleavage or over-reduction).

This guide outlines two field-proven, self-validating experimental protocols for the divergent synthetic utilization of this intermediate: Chemoselective Nitro Reduction and Sterically Hindered Ester Saponification .

Mechanistic Visualization: Divergent Synthetic Pathways

G SM Methyl 2-methoxy-4-methyl- 3-nitrobenzoate (CAS: 24279-20-7) PathA Protocol A: Nitro Reduction Pd/C, H2 (1 atm) MeOH, rt, 4-6 h SM->PathA PathB Protocol B: Ester Hydrolysis LiOH·H2O (3.0 eq) THF/H2O (3:1), 40°C, 8-12 h SM->PathB ProdA Methyl 3-amino-2-methoxy- 4-methylbenzoate (Aniline Building Block) PathA->ProdA ProdB 2-Methoxy-4-methyl- 3-nitrobenzoic acid (Carboxylic Acid Block) PathB->ProdB

Divergent synthetic workflows for Methyl 2-methoxy-4-methyl-3-nitrobenzoate.

Core Experimental Workflows

Protocol A: Chemoselective Nitro Reduction (Aniline Generation)

Causality & Mechanism: To convert the C3-nitro group to an aniline without cleaving the C2-methoxy ether, heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) is the optimal choice. As demonstrated in the telescoped flow synthesis of complex multi-substituted anilines, H2-driven Pd/C hydrogenation stands out as the cleanest approach, avoiding the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl) that risk premature ester hydrolysis[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl 2-methoxy-4-methyl-3-nitrobenzoate (1.0 eq, e.g., 5.0 mmol) in HPLC-grade Methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd). Safety Note: Pd/C is highly pyrophoric. Add the catalyst under a gentle blanket of Argon, or pre-wet it with a few drops of toluene before adding the methanol solution.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Argon (repeat 3x). Following the same procedure, replace the Argon with Hydrogen gas (H2) using a double-layered balloon.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 4 to 6 hours.

  • Workup: Once complete, purge the flask thoroughly with Argon to remove residual H2. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Methanol (3 × 15 mL).

  • Isolation: Concentrate the pale-yellow filtrate under reduced pressure to yield Methyl 3-amino-2-methoxy-4-methylbenzoate.

Protocol B: Saponification of the Sterically Hindered Ester

Causality & Mechanism: Standard sodium hydroxide (NaOH) mediated hydrolysis often stalls when applied to ortho-substituted benzoates due to severe steric clash. Lithium hydroxide (LiOH) is strictly preferred for this substrate. The smaller ionic radius of the Li⁺ cation allows it to coordinate simultaneously with the carbonyl oxygen and the adjacent C2-methoxy oxygen (chelation control). This significantly increases the electrophilicity of the ester carbon, accelerating hydrolysis in sterically hindered systems by factors of 2 to 5 times compared to NaOH[2]. Aqueous-organic solvent mixtures, such as THF/Water, are required to ensure solubility of both the hydrophobic ester and the inorganic base[3].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-methoxy-4-methyl-3-nitrobenzoate (1.0 eq, e.g., 5.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized H2O (0.2 M overall concentration).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) in a single portion. The initially biphasic mixture will become homogeneous as the reaction progresses and the ester is converted to the water-soluble lithium carboxylate salt.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C. Stir vigorously for 8 to 12 hours.

  • Workup (Self-Validating Purification): Cool the reaction to room temperature. Evaporate the majority of the THF under reduced pressure. Dilute the remaining basic aqueous layer with H2O (20 mL) and extract once with Diethyl Ether (20 mL). Discard the organic layer (this removes any unreacted starting material).

  • Isolation: Cool the aqueous layer in an ice bath to 0 °C. Slowly acidify with 1M HCl dropwise until the pH reaches ~2. The product, 2-methoxy-4-methyl-3-nitrobenzoic acid, will crash out as a precipitate. Filter the solid, wash with ice-cold water, and dry under high vacuum.

Quantitative Data & Self-Validating Systems

A protocol is only as robust as its built-in validation mechanisms. The following table summarizes the quantitative parameters and the in-process analytical controls required to ensure the integrity of the transformations before proceeding to downstream API synthesis.

ParameterProtocol A: Nitro ReductionProtocol B: Ester Saponification
Objective -NO₂ → -NH₂-COOCH₃ → -COOH
Reagents 10% Pd/C (0.05 eq), H₂ gasLiOH·H₂O (3.0 eq)
Solvent System Methanol (0.2 M)THF / H₂O (3:1 v/v, 0.2 M)
Conditions 20–25 °C, 1 atm H₂, 4–6 hours40 °C, 8–12 hours
Expected Yield > 95% (Quantitative)85 – 90%
TLC Self-Validation Product stains positive (purple/brown) with Ninhydrin due to the free amine.Product remains at the baseline in neutral eluents; moves only with 1% AcOH.
Key NMR Marker Appearance of a broad -NH₂ singlet (~4.0 ppm).Disappearance of the ester -OCH₃ singlet (~3.9 ppm); leaving only the ether -OCH₃.
Failure Causality Incomplete Reduction: LC-MS shows M+16 (hydroxylamine intermediate) due to poisoned Pd/C or H₂ starvation.Incomplete Hydrolysis: Poor THF/H₂O mixing preventing base access to the sterically hindered ester.

References

  • Measuring Lithium Hydroxide's Role In Organic Synthesis Source: Patsnap Eureka URL:[Link][2]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: Molecules (MDPI) / PubMed Central URL:[Link][3]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide Source: JACS Au (ACS Publications) URL:[Link][1]

Sources

Application

Application Note &amp; Protocols: Comprehensive Characterization of Methyl 2-methoxy-4-methyl-3-nitrobenzoate

Introduction and Strategic Overview Methyl 2-methoxy-4-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Methyl 2-methoxy-4-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its precise substitution pattern necessitates a multi-technique analytical approach to unambiguously confirm its identity, structure, and purity. A failure to rigorously characterize such an intermediate can have cascading effects on downstream synthetic steps and the quality of the final active ingredient.

This document provides a comprehensive guide to the analytical methodologies required for the full characterization of this molecule. We move beyond simple data reporting, focusing on the causality behind method selection and the integration of data from orthogonal techniques. The protocols herein are designed to be self-validating, providing a robust framework for quality control and research applications. The overall analytical strategy is to first establish purity using a chromatographic method like HPLC, and then to confirm the molecular structure and identity through spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

Integrated Analytical Workflow

A sequential and integrated approach is critical for efficient and definitive characterization. Each technique provides a piece of the puzzle, and together they form a complete picture of the molecule's identity and purity.

G cluster_0 Purity & Separation cluster_1 Structural Elucidation cluster_2 Molecular Weight & Fragmentation cluster_3 Final Confirmation HPLC HPLC-UV (Primary Purity Assay) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) HPLC->NMR Isolate for NMR MS Mass Spectrometry (LC-MS / GC-MS) (Molecular Weight Confirmation) HPLC->MS Couple for LC-MS Confirm Confirmed Identity & Purity Report HPLC->Confirm Purity >9x% GC GC-FID (Orthogonal Purity/Volatility) GC->MS Couple for GC-MS NMR->Confirm Structure Verified IR FTIR Spectroscopy (Functional Group ID) IR->Confirm Functional Groups Verified MS->Confirm MW Verified

Caption: Integrated workflow for the characterization of Methyl 2-methoxy-4-methyl-3-nitrobenzoate.

Physicochemical Properties & Predicted Data Summary

A foundational understanding of the molecule's properties informs the selection of analytical conditions.

PropertyPredicted ValueSignificance for Analysis
Chemical Formula C₁₀H₁₁NO₅Used for exact mass calculation.
Molecular Weight 225.20 g/mol Target for mass spectrometry molecular ion [M]⁺.
Polarity Moderately PolarGuides selection of HPLC (Reversed-Phase) and GC column phases.
Chromophores Nitrobenzoate systemStrong UV absorbance, suitable for HPLC-UV detection.
Volatility Sufficiently volatileAmenable to Gas Chromatography (GC) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for elucidating the precise substitution pattern of the aromatic ring. The following predictions are based on established chemical shift principles and data from analogous substituted nitrobenzoates.[1][2]

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it is aprotic and dissolves a wide range of organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is added to provide a zero-point reference (0.00 ppm) for both ¹H and ¹³C spectra.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire data with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire data with a relaxation delay of 2 seconds. Co-add at least 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Predicted NMR Spectral Data
AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Ar-H (C5-H)~7.6-7.8d, J ≈ 8 Hz1H~125-130
Ar-H (C6-H)~7.2-7.4d, J ≈ 8 Hz1H~120-125
O-CH ₃ (Ester)~3.9-4.0s3H~52-54
O-CH ₃ (Methoxy)~3.8-3.9s3H~56-58
Ar-CH ₃ (Methyl)~2.4-2.6s3H~18-22
C =O (Ester)---~165-167
Ar-C -OCH₃---~155-160
Ar-C -NO₂---~145-150
Ar-C -CH₃---~135-140
Ar-C -COOCH₃---~130-135

Note: 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) should be run to definitively assign proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides rapid confirmation of the key functional groups present in the molecule. The presence of the nitro, ester, and aromatic functionalities will give rise to strong, characteristic absorption bands.

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powders.

Protocol: FTIR-ATR Analysis
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background scan. Label the significant peaks.

Expected Characteristic FTIR Absorptions

Based on data for similar nitrobenzoate compounds, the following peaks are expected.[3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2960-2850Medium-WeakAliphatic C-H Stretch (CH₃ groups)
~1735-1720 Strong Ester C=O Carbonyl Stretch
~1530-1515 Strong Asymmetric NO₂ Stretch
~1350-1340 Strong Symmetric NO₂ Stretch
~1280-1240StrongEster C-O Stretch (Aryl-O)
~1150-1100StrongEster C-O Stretch (O-Alkyl)
~850-800MediumC-H Out-of-plane bend (indicative of substitution pattern)

Mass Spectrometry (MS): Molecular Weight and Fragment Confirmation

MS confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern. Coupling with a chromatographic inlet (GC or LC) is standard practice.

Rationale for Experimental Choices:

  • Ionization: Electron Ionization (EI) for GC-MS provides a reproducible, library-searchable fragmentation pattern, which acts as a molecular fingerprint.[6] Electrospray Ionization (ESI) is typically used for LC-MS and often provides a strong signal for the molecular ion with less fragmentation.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass resolution for this application. High-resolution MS (e.g., Orbitrap) can be used for exact mass measurement to confirm the elemental composition.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar stationary phase column (e.g., 5% phenyl-methylpolysiloxane, DB-5MS or equivalent).[6][7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 280 °C, Splitless injection (1 µL).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[7]

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Predicted Mass Spectrum Fragmentation (EI)

The fragmentation of nitroaromatics is well-characterized.[6][7]

  • Molecular Ion [M]⁺•: m/z 225 (Confirmation of molecular weight)

  • [M-OCH₃]⁺: m/z 194 (Loss of the methoxy radical from the ester)

  • [M-NO₂]⁺: m/z 179 (Characteristic loss of the nitro group)

  • [M-COOCH₃]⁺: m/z 166 (Loss of the entire methyl ester group)

  • Other fragments corresponding to further rearrangements and losses are also possible.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Reversed-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile or thermally labile organic compounds.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is a versatile, nonpolar stationary phase that provides excellent retention and separation for moderately polar aromatic compounds.[8]

  • Mobile Phase: A mixture of a polar organic solvent (methanol or acetonitrile) and water is used. An acidic buffer (e.g., phosphate) is added to suppress the ionization of any acidic impurities, ensuring sharp, symmetrical peaks.[8][9]

  • Detection: The conjugated nitrobenzoate system provides strong UV absorbance, making a UV detector highly sensitive for this analyte. A wavelength of ~254 nm is a good starting point.

Protocol: Reversed-Phase HPLC-UV Analysis
  • Reagents and Materials:

    • Acetonitrile or Methanol (HPLC Grade).

    • Deionized water (18.2 MΩ·cm).

    • Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid.

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Organic (B): Acetonitrile.

  • Instrumentation and Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Buffer (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute with the mobile phase to a working concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time should be consistent across injections.

References

  • Nojiri, Y., & Kido, A. (1991). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Gaspari, A., & Harrison, R. M. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. Available at: [Link]

  • Lee, C. S., et al. (2015). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. Atmospheric Chemistry and Physics. Available at: [Link]

  • Abdel-Megeed, A. M., et al. (2012). FTIR spectrum of 4-nitrophenyl-4'-nitrobenzoate. ResearchGate. Available at: [Link]

  • Emmert, G. L., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Available at: [Link]

  • Logan, J. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Available at: [Link]

  • Ray, B. (2014). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. ResearchGate. Available at: [Link]

  • Brainly. (2024). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Brainly.com. Available at: [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Methyl m-Nitrobenzoate. Scribd. Available at: [Link]

  • Khade, V., & Mirgane, S. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace. Available at: [Link]

  • Al-kibsi, A. M., & Al-Amri, A. (2009). Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High-Performance Liquid Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Esters. The Royal Society of Chemistry. Available at: [Link]

  • Zhang, J., et al. (2013). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Acta Crystallographica Section E. Available at: [Link]

  • Acar, T., & Özdemir, F. A. (2024). A Simple, Sensitive and Validated Method with HPLC-DAD For the Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Processed Food. ResearchGate. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. ResearchGate. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information for ONPEs. CDC Stacks. Available at: [Link]

Sources

Method

Application Note: Methyl 2-methoxy-4-methyl-3-nitrobenzoate as a Strategic Building Block for 1H-Indazole-Based Complex III Inhibitors

Executive Summary In the development of advanced agrochemicals and targeted chemotherapeutics, the construction of highly functionalized heterocyclic scaffolds is a critical bottleneck. Methyl 2-methoxy-4-methyl-3-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced agrochemicals and targeted chemotherapeutics, the construction of highly functionalized heterocyclic scaffolds is a critical bottleneck. Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS 24279-20-7) [1] serves as an elite, tetrasubstituted benzene building block specifically engineered for the synthesis of 1H-indazoles. By leveraging its precise ortho-methyl nitroarene substitution pattern, researchers can efficiently construct 7-methoxy-1H-indazole-6-carboxylate derivatives (CAS 907190-29-8)[2]. These indazole cores are subsequently utilized to synthesize azole-fused salicylamides, which act as potent, broad-spectrum fungicides by inhibiting the Qi site of the mitochondrial cytochrome bc1 complex (Complex III).

Mechanistic Causality & Structural Rationale

The selection of Methyl 2-methoxy-4-methyl-3-nitrobenzoate is not arbitrary; every functional group on the aromatic ring serves a distinct mechanistic or biological purpose:

  • C1 Methyl Ester: Acts as a stable protecting group during heterocycle formation, providing a reactive handle for downstream amidation to generate the final salicylamide pharmacophore.

  • C2 Methoxy Group: Biologically, this group is essential for mimicking the phenolic ether interactions of Antimycin A within the Qi binding pocket of Complex III. Chemically, it sterically shields the ester and directs the regioselectivity of the cyclization.

  • C3 Nitro & C4 Methyl Groups: The ortho-relationship between the nitro and methyl groups is the classical prerequisite for indazole construction. The nitro group undergoes hydrogenolysis to an amine[3], which is then diazotized. The resulting diazonium species undergoes an electrocyclic ring closure onto the adjacent activated methyl carbon to form the pyrazole ring of the indazole core[2].

Synthetic Workflow Visualization

SyntheticWorkflow A Methyl 2-methoxy-4-methyl -3-nitrobenzoate (CAS 24279-20-7) B Methyl 3-amino-2-methoxy -4-methylbenzoate (CAS 907190-26-5) A->B H2, Pd/C (Reduction) C Methyl 7-methoxy-1H -indazole-6-carboxylate (CAS 907190-29-8) B->C Isoamyl nitrite, KOAc (Cyclization) D Azole-Fused Salicylamides (Complex III Inhibitors) C->D Amidation (Functionalization)

Synthetic workflow from the nitrobenzoate building block to Complex III inhibitors.

Experimental Protocols

The following methodologies detail the transformation of the nitrobenzoate building block into the indazole core. These protocols are designed to be self-validating, minimizing side reactions such as premature hydrolysis or phenol formation.

Protocol A: Catalytic Hydrogenolysis of the Nitro Group

Objective: Reduce Methyl 2-methoxy-4-methyl-3-nitrobenzoate to Methyl 3-amino-2-methoxy-4-methylbenzoate[3].

  • Preparation: Dissolve 10.0 mmol of Methyl 2-methoxy-4-methyl-3-nitrobenzoate in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate) under an inert argon atmosphere to prevent spontaneous ignition.

  • Reaction: Purge the reaction flask with hydrogen gas and maintain under a positive H2 pressure (balloon) at room temperature for 4–6 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active, slightly yellow nitro starting material and the appearance of a highly polar, ninhydrin-positive amine spot indicates completion.

  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the aniline intermediate as an off-white solid. Causality Insight: Mild balloon pressure is utilized because the unhindered nitro group reduces rapidly. Harsher conditions (e.g., high-pressure Parr hydrogenation) risk unwanted cleavage of the C2 methoxy ether.

Protocol B: Diazotization and Cyclization to 1H-Indazole

Objective: Convert the aniline intermediate into Methyl 7-methoxy-1H-indazole-6-carboxylate[2].

  • Preparation: Dissolve 5.0 mmol of the aniline intermediate in 30 mL of anhydrous toluene. Add 1.2 equivalents of anhydrous potassium acetate (KOAc) and 3.0 equivalents of acetic anhydride.

  • Activation: Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Diazotization: Dropwise, add 1.5 equivalents of isoamyl nitrite over 15 minutes.

  • Cyclization: Maintain the reaction at 80 °C for 12 hours. The reaction proceeds via N-nitrosation, tautomerization to the diazonium acetate, and subsequent intramolecular cyclization onto the C4 methyl group.

  • Validation & Workup: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography to isolate the indazole core. Causality Insight: Utilizing isoamyl nitrite in a non-aqueous solvent (toluene) prevents the competitive formation of phenolic byproducts, which frequently plague aqueous NaNO2/HCl diazotization methods. The addition of KOAc acts as a mild base to facilitate the tautomerization required for ring closure.

Biological Application & Target Pathway

Once the 1H-indazole core is synthesized, the C1 ester is converted into a salicylamide to create functional mimics of Antimycin A. These compounds exhibit profound biological activity by targeting the mitochondrial respiratory chain. Specifically, they bind to the Qi site (quinone reduction site) of the cytochrome bc1 complex (Complex III). By competitively inhibiting the reduction of ubiquinone to ubiquinol, they halt electron transfer from cytochrome bL to bH, collapsing the transmembrane proton gradient and preventing ATP synthesis, leading to cellular apoptosis in fungal pathogens.

Pathway A Ubiquinol (QH2) Oxidation at Qo Site B Electron Transfer via Cytochrome b (bL -> bH) A->B C Ubiquinone (Q) Reduction at Qi Site B->C D Proton Gradient Generation (Inner Mitochondrial Membrane) C->D E ATP Synthesis (Cellular Energy) D->E Inhibitor Indazole-Based Salicylamides Inhibitor->C Competitive Inhibition (Mimics Antimycin A)

Mechanism of action of indazole-based inhibitors at the mitochondrial Complex III Qi site.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the building block and its downstream intermediates, providing a quick reference for mass spectrometry and yield calculations.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Synthetic Role
Methyl 2-methoxy-4-methyl-3-nitrobenzoate24279-20-7C10H11NO5225.20Primary Building Block
Methyl 3-amino-2-methoxy-4-methylbenzoate907190-26-5C10H13NO3195.22Reduced Intermediate
Methyl 7-methoxy-1H-indazole-6-carboxylate907190-29-8C10H10N2O3206.20Heterocyclic Scaffold

References

  • Bolgunas, S., Clark, D. A., Hanna, W. S., Mauvais, P. A., & Pember, S. O. (2006). "Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III". Journal of Medicinal Chemistry, 49(15), 4762–4766. ACS Publications. URL:[Link]

  • "907190-29-8 (C10H10N2O3) - PubChemLite". Université du Luxembourg. URL: [Link]

Sources

Application

Application Note: Visible-Light Photoredox Catalysis for the Late-Stage Functionalization of Biologically Active Molecules

Executive Summary In modern drug discovery, the ability to rapidly diversify complex Active Pharmaceutical Ingredients (APIs) without resorting to de novo synthesis is paramount. Late-Stage Functionalization (LSF) achiev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the ability to rapidly diversify complex Active Pharmaceutical Ingredients (APIs) without resorting to de novo synthesis is paramount. Late-Stage Functionalization (LSF) achieves this by directly modifying C–H bonds on pre-assembled biological scaffolds. Among LSF methodologies, the Minisci reaction—the alkylation of N-heteroarenes—is highly prized because nitrogen heterocycles are ubiquitous in pharmaceuticals[1].

However, traditional Minisci protocols require stoichiometric, harsh oxidants (e.g., silver salts, persulfates) and elevated temperatures, which frequently degrade delicate biomolecules. Visible-light photoredox catalysis resolves this bottleneck by utilizing mild Single Electron Transfer (SET) pathways at ambient temperature, offering unprecedented functional group tolerance, regioselectivity, and scalability[2],[3].

Mechanistic Foundations: The Photoredox Minisci Reaction

The core advantage of photoredox catalysis lies in its ability to generate highly reactive open-shell radical species under completely neutral or mildly acidic closed-shell conditions. This provides a level of chemoselectivity previously unattainable in LSF.

  • Catalyst Excitation & SET: When a photocatalyst, such as [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , is irradiated with blue light (450 nm), it transitions to a long-lived triplet excited state. This excited species is a potent single-electron reductant.

  • Radical Generation: The excited catalyst reduces an alkyl precursor (e.g., an alkyl iodide with a peroxyacetate relay, or a redox-active ester) via SET, generating a nucleophilic carbon-centered alkyl radical[2].

  • LUMO Lowering & Addition: The target biologically active molecule (e.g., a quinoline or pyridine-containing drug) is protonated by a mild acid (like TFA). Protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroarene, making it highly electrophilic and perfectly primed for the nucleophilic alkyl radical to attack at the most electron-deficient position[2].

  • Catalyst Regeneration: The resulting radical cation adduct is oxidized by the Ir(IV) resting state of the catalyst—simultaneously rearomatizing the heterocycle to form the final product and regenerating the Ir(III) ground-state catalyst to close the cycle[3].

MechanisticCycle PC Ir(III) Ground State Photocatalyst PC_star *Ir(III) Excited State (Strong Reductant) PC->PC_star Blue LED (450 nm) Ir_IV Ir(IV) Oxidized State (Strong Oxidant) PC_star->Ir_IV SET to Precursor (Oxidative Quenching) Ir_IV->PC Catalyst Regeneration Precursor Alkyl Precursor (e.g., Alkyl Iodide) Radical Alkyl Radical (R•) Nucleophilic Precursor->Radical SET Cleavage Adduct Radical Cation Adduct Radical->Adduct Addition API Protonated API (N-Heteroarene) API->Adduct LUMO Lowered Adduct->Ir_IV SET to Catalyst Product Alkylated API (Final Product) Adduct->Product -e⁻, -H⁺ (Rearomatization)

Photoredox Minisci catalytic cycle demonstrating SET and catalyst regeneration.

Quantitative Data: Traditional vs. Photoredox LSF

The superiority of the photoredox approach is evident when comparing reaction parameters directly against classical Minisci conditions for complex API functionalization[1],[3].

ParameterTraditional MinisciPhotoredox MinisciCausality / Impact on API
Temperature 70°C – 110°C20°C – 25°C (Ambient)Prevents thermal degradation of sensitive biological scaffolds.
Oxidant Stoichiometric (e.g., (NH4​)2​S2​O8​ )None (Redox-neutral cycle)Eliminates over-oxidation of secondary alcohols or amines in the API.
Acid Requirement Concentrated H2​SO4​ 1.0 equiv TFA or Additive-FreePreserves acid-labile protecting groups (e.g., Boc, acetals).
Regioselectivity Poor (Frequent polyalkylation)Excellent (Monoalkylation)Controlled radical generation prevents runaway chain reactions.
Yield (Complex APIs) 15% – 30%65% – 90%Higher efficiency translates to viable late-stage library generation.

Detailed Experimental Protocol: Late-Stage Alkylation of an API

This protocol outlines the standard operating procedure for the photoredox-mediated Minisci alkylation of a biologically active N-heteroarene (e.g., Lepidine or a complex quinoline-based drug) using an alkyl iodide and a peroxyacetate radical relay[2].

Self-Validating System Note: This protocol includes built-in visual and analytical checkpoints. The reaction relies on the continuous regeneration of the Ir-catalyst. A self-validating indicator of successful initiation is the sustained bright luminescence of the reaction mixture under blue light; a sudden darkening indicates catalyst degradation or oxygen ingress, halting the reaction.

Materials Required:
  • Substrate: Target API containing an N-heteroarene (0.5 mmol, 1.0 equiv).

  • Radical Precursor: Alkyl iodide (1.5 mmol, 3.0 equiv).

  • Radical Relay: tert-Butyl peroxyacetate (t-BPA) (1.0 mmol, 2.0 equiv).

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%).

  • Acid: Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv).

  • Solvent: Degassed Acetonitrile ( CH3​CN ) (5.0 mL).

  • Equipment: 10 mL Schlenk tube, 450 nm Blue LED photoreactor (e.g., Kessil lamp or PennZ-Net), cooling fan.

Step-by-Step Methodology:
  • Reaction Assembly (Ambient Air): To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the API (0.5 mmol) and the Iridium photocatalyst (2 mol%).

  • Solvent & Liquid Reagent Addition: Add 5.0 mL of CH3​CN , followed by the alkyl iodide (3.0 equiv), t-BPA (2.0 equiv), and TFA (1.0 equiv).

    • Expert Insight: TFA protonates the heterocycle. This is not merely for solubility; it is a mechanistic absolute to lower the LUMO of the heteroarene, directing the nucleophilic radical exclusively to the electron-deficient ring[2].

  • Critical Degassing Phase: Seal the Schlenk tube with a rubber septum. Sparge the solution with ultra-pure Argon gas for exactly 15 minutes using a submerged needle, with a vent needle in the septum.

    • Expert Insight: Molecular oxygen possesses a triplet ground state that rapidly quenches the *Ir(III) excited state via energy transfer. Failure to degas will abort the catalytic cycle entirely.

  • Photochemical Irradiation: Remove the sparging needles, seal the tube with Parafilm, and place it in the photoreactor. Irradiate with 450 nm blue LEDs. Position a cooling fan to maintain the reaction temperature at 25°C.

    • Validation Checkpoint: The solution should emit a vibrant, sustained luminescence.

  • In-Process Monitoring: After 12 hours, pause irradiation and extract a 10 µL aliquot via syringe under Argon. Dilute in methanol and analyze via LC-MS. The disappearance of the starting mass and appearance of the [M+Alkyl]+ mass confirms conversion.

  • Workup & Isolation: Once complete (typically 16-24 hours), transfer the mixture to a separatory funnel. Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the TFA and deprotonate the product. Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

ExperimentalWorkflow Step1 1. Reagent Assembly API + PC + Alkyl-I Step2 2. Argon Sparging (15 min strictly) Step1->Step2 Prevent O2 Step3 3. Irradiation 450nm LED, 25°C Step2->Step3 Activate PC Step4 4. In-Line LC-MS Verify Conversion Step3->Step4 Monitor Step5 5. Workup Neutralize & Isolate Step4->Step5 Purify

Step-by-step workflow for late-stage photoredox functionalization.

References

  • Title: Late-stage functionalization of biologically active heterocycles through photoredox catalysis Source: Angewandte Chemie International Edition / PubMed URL: [Link]

  • Title: Photoredox-Mediated Minisci C–H Alkylation Reactions between N-Heteroarenes and Alkyl Iodides with Peroxyacetate as a Radical Relay Initiator Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

  • Title: Development and Proof of Concept for a Large-Scale Photoredox Additive-Free Minisci Reaction Source: Chemical Reviews / ResearchGate URL: [Link]

Sources

Method

Application Note: Advanced Esterification Protocols for 2-Methoxy-4-methyl-3-nitrobenzoic Acid

Structural Challenges & Mechanistic Causality The esterification of 2-methoxy-4-methyl-3-nitrobenzoic acid presents a classic challenge in synthetic organic chemistry due to a combination of severe steric hindrance and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Challenges & Mechanistic Causality

The esterification of 2-methoxy-4-methyl-3-nitrobenzoic acid presents a classic challenge in synthetic organic chemistry due to a combination of severe steric hindrance and complex electronic effects. Standard acid-catalyzed Fischer-Speier esterification often fails or proceeds with unacceptably low yields (>24 hours, <30% conversion) because of the following structural factors:

  • The Ortho Steric Shield: The methoxy group at the C2 position is directly ortho to the carboxylic acid. During a standard esterification, the formation of the tetrahedral intermediate is sterically penalized by the bulky methoxy group, drastically increasing the activation energy barrier.

  • Electronic Deactivation: The nitro group at the C3 position exerts a strong electron-withdrawing effect (-I, -M). While this increases the Brønsted acidity of the carboxylic proton, it decreases the nucleophilicity of the carboxylate anion, rendering standard base-catalyzed alkylation methods (e.g., MeI / K₂CO₃) sluggish and prone to side reactions.

To bypass the sterically crowded tetrahedral intermediate of the Fischer esterification, we must utilize coupling agents that form highly reactive, linear electrophilic intermediates. Steglich esterification and Yamaguchi esterification are field-proven methodologies for hindered substrates ()[1]. By utilizing 4-dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst, these methods form an acylpyridinium intermediate that protrudes away from the steric bulk of the ortho-methoxy group, allowing the alcohol to attack efficiently ()[2].

Quantitative Strategy Matrix

The following table summarizes the quantitative data and operational parameters for selecting the appropriate esterification strategy for 2-methoxy-4-methyl-3-nitrobenzoic acid.

MethodologyReagents / CatalystsTemp (°C)Time (h)Expected YieldEHS / Scalability Profile
Fischer-Speier R-OH, H₂SO₄ (cat.)65 - 80> 24< 30%High sustainability, but kinetically unviable for ortho-substituted acids.
Steglich EDC·HCl, DMAP, R-OH0 to 254 - 1280 - 90%Mild conditions; EDC·HCl allows for easy aqueous removal of urea byproducts.
Yamaguchi TCBC, Et₃N, DMAP, R-OH25 to 802 - 685 - 95%Excellent for complex/bulky alcohols; requires handling of trichlorobenzoyl chloride.
Acid Chloride Oxalyl Chloride, DMF (cat.)0 to 252 - 490 - 98%Highly scalable; generates HCl/CO/CO₂ gas. Ideal for simple methyl/ethyl esters.

Experimental Protocols: Self-Validating Workflows

Protocol A: Modified Steglich Esterification (Preferred for Mild Conditions)

This protocol utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) instead of the traditional DCC. Causality: DCC generates dicyclohexylurea (DCU), which is notoriously difficult to remove from the product mixture. EDC·HCl generates a water-soluble urea byproduct that is effortlessly removed during a standard aqueous workup, ensuring a self-validating purification step.

Reagents:

  • 2-Methoxy-4-methyl-3-nitrobenzoic acid (1.0 eq)

  • Alcohol (e.g., Methanol or Ethanol) (3.0 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-methoxy-4-methyl-3-nitrobenzoic acid and anhydrous DCM under an inert nitrogen atmosphere.

  • Catalyst Addition: Add the alcohol and DMAP. Note: DMAP must be added before the coupling agent to ensure it is available to immediately intercept the highly unstable O-acylisourea intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl over 10 minutes. Cooling controls the exothermic activation step and prevents the O-to-N acyl shift (which would form an unreactive N-acylurea dead-end product).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–8 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar starting acid (Rf ~0.1) should disappear, replaced by a higher-running ester spot (Rf ~0.5).

  • Workup: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1N HCl (x2) to remove DMAP and the EDC-urea byproduct.

    • Saturated NaHCO₃ (x2) to remove any unreacted starting carboxylic acid.

    • Brine (x1) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

Protocol B: Acid Chloride Activation (Preferred for Robust Scalability)

For simple esters (methyl/ethyl), forming the acid chloride is highly efficient. We utilize Oxalyl Chloride with catalytic DMF rather than Thionyl Chloride. Causality: Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent, which converts the sterically hindered acid to the acid chloride at room temperature, avoiding the harsh reflux conditions required by SOCl₂ that could trigger nitro-group side reactions.

Step-by-Step Workflow:

  • Activation: Suspend the acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C. Add catalytic DMF (0.05 eq).

  • Chlorination: Dropwise, add Oxalyl Chloride (1.5 eq). A self-validating visual cue will occur: immediate effervescence (release of CO and CO₂ gases).

  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture in vacuo to remove excess oxalyl chloride.

  • Esterification: Redissolve the crude acid chloride in DCM at 0 °C. Slowly add the desired alcohol (5.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 2 hours.

  • Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the ester.

Mechanistic Pathway

The following diagram illustrates the mechanistic causality of the Steglich esterification, highlighting how DMAP overcomes the steric hindrance of the 2-methoxy group.

SteglichWorkflow A 2-Methoxy-4-methyl- 3-nitrobenzoic acid C O-Acylisourea Intermediate A->C + EDC Activation B EDC Coupling Agent B->C E Acylpyridinium Electrophile C->E + DMAP Attack D DMAP Catalyst D->E G Ester Product + Urea Byproduct E->G + R-OH Displacement F Alcohol (R-OH) F->G

Mechanistic workflow of Steglich esterification for sterically hindered benzoic acids.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry, 2021, 23, 6405-6413.[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review . Frontiers in Chemistry, 2024, 12:1477764.[Link]

Sources

Application

Application Note: The Role of Microfluidic Mixing in the Development of Novel Lipid Nanoparticle (LNP) Materials for RNA Therapeutics

Introduction & Mechanistic Rationale The development of novel biomaterials, specifically Lipid Nanoparticles (LNPs), has revolutionized the landscape of nucleic acid therapeutics and vaccines. Historically, the formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of novel biomaterials, specifically Lipid Nanoparticles (LNPs), has revolutionized the landscape of nucleic acid therapeutics and vaccines. Historically, the formulation of lipid-based carriers relied on bulk mixing techniques (e.g., hand mixing, vortexing, or ethanol injection). However, bulk mixing is fundamentally limited by macroscopic diffusion rates; the mixing time is significantly slower than the lipid self-assembly time, resulting in large, polydisperse particles with suboptimal encapsulation[1].

To engineer highly potent, limit-size LNPs, researchers have transitioned to microfluidic mixing . By utilizing a Staggered Herringbone Micromixer (SHM), two distinct fluid streams—an aqueous phase containing nucleic acids and an organic phase containing lipids—are subjected to chaotic advection[2]. This architectural design folds the fluid streams, exponentially increasing the interfacial surface area and reducing the diffusion distance. The result is millisecond mixing at the nanoliter scale[3].

The Causality of Assembly: As the aqueous stream rapidly dilutes the ethanol stream, the solvent polarity increases abruptly. This creates a uniform state of lipid supersaturation. Because the mixing time (via chaotic advection) is faster than the nanoparticle nucleation time, the lipids synchronously precipitate and self-assemble around the electrostatically complexed mRNA core, yielding small, monodisperse nanoparticles[4].

Critical Process Parameters (CPPs)

To establish a self-validating formulation system, it is critical to understand the causality behind the fluidic parameters:

  • Total Flow Rate (TFR): Defined as the sum of the aqueous and organic flow rates. Higher TFRs increase the kinetic energy and chaotic advection within the microchannels, drastically reducing mixing time. This limits the time window for nanoparticle growth, yielding smaller LNPs with a narrower Polydispersity Index (PDI)[5].

  • Flow Rate Ratio (FRR): The volumetric ratio of the aqueous phase to the organic phase. An FRR of 3:1 is standard. Higher FRRs accelerate ethanol dilution, driving rapid lipid self-assembly and maximizing Encapsulation Efficiency (EE%)[6].

  • N/P Ratio: The molar ratio of ionizable amine groups (N) in the lipid to the phosphate groups (P) in the RNA backbone. An N/P ratio of 6 is optimal for mRNA, ensuring complete electrostatic complexation before the hydrophobic lipid tails collapse into the shell[5].

LNP Formulation Workflow

LNP_Workflow Aq Aqueous Phase mRNA in pH 4.0 Buffer Mixer Staggered Herringbone Micromixer (SHM) Aq->Mixer FRR 3:1 Org Organic Phase Lipids in Ethanol Org->Mixer FRR 1 Advection Chaotic Advection (Millisecond Mixing) Mixer->Advection TFR >5 mL/min Precipitation Supersaturation & Nanoprecipitation Advection->Precipitation LNP Self-Assembled RNA-LNP Core Precipitation->LNP Dialysis Dialysis (pH 7.4) Ethanol Removal LNP->Dialysis Stabilization

Microfluidic LNP formulation workflow utilizing chaotic advection for rapid nanoprecipitation.

Experimental Protocol: Microfluidic Synthesis of mRNA-LNPs

This protocol is designed as a self-validating system. Every physiochemical choice is engineered to force a specific thermodynamic outcome.

Step 1: Phase Preparation
  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer, pH 4.0.

    • Causality: The acidic pH is strictly required to protonate the ionizable lipid (which typically has a pKa of ~6.5). Without this protonation, the lipid will not bind to the anionic mRNA, resulting in catastrophic failure of encapsulation.

  • Organic Phase: Dissolve the lipid mixture (Ionizable Lipid : DSPC : Cholesterol : DMG-PEG2000 at a 50:10:38.5:1.5 molar ratio) in 100% molecular biology grade Ethanol.

    • Causality: Ethanol acts as the organic solvent. The PEG-lipid dictates the final particle size by migrating to the surface and arresting particle growth via steric hindrance.

Step 2: Microfluidic Mixing
  • Load the aqueous and organic phases into separate glass syringes.

  • Mount the syringes onto the microfluidic pump system connected to an SHM chip.

  • Set the FRR to 3:1 (Aqueous:Organic) and the TFR to 7.5 mL/min .

  • Initiate flow and discard the first 10% of the effluent (dead volume). Collect the remaining LNP suspension in a sterile tube.

Step 3: Downstream Processing (Dialysis)
  • Immediately transfer the collected LNP suspension into a Slide-A-Lyzer™ dialysis cassette (10K MWCO).

  • Dialyze against 1x PBS (pH 7.4) for 12-24 hours at 4°C, with at least two buffer exchanges.

  • Causality: Dialysis serves a dual purpose. First, it removes ethanol, preventing Ostwald ripening (particle fusion and growth over time). Second, raising the pH to 7.4 neutralizes the ionizable lipids, stabilizing the hydrophobic core and preventing premature cellular toxicity during in vitro or in vivo application.

Quantitative Data: Impact of Flow Parameters

The following table summarizes the causal relationship between fluidic parameters and LNP quality attributes, demonstrating why optimization is required for novel material development[1],[6].

TFR (mL/min)FRR (Aq:Org)Mean Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE%)
2.53:194 ± 40.1888%
5.03:168 ± 20.1292%
7.5 3:1 58 ± 2 0.09 95%
5.01:1120 ± 80.2575%
5.06:152 ± 30.1096%

Note: Optimal formulation conditions (TFR 7.5 mL/min, FRR 3:1) yield limit-size particles (<60 nm) with near-perfect monodispersity (PDI <0.1).

Quality Control & Protocol Validation

To ensure the protocol functions as a self-validating system, the resulting novel LNP materials must pass two critical checkpoints:

  • Dynamic Light Scattering (DLS): Measure the dialyzed LNPs.

    • Validation Check: If the size is >100 nm or PDI >0.2, the mixing time was too slow. Corrective Action: Increase the TFR to enhance chaotic advection or verify the ethanol concentration in the organic phase.

  • RiboGreen™ Fluorescence Assay: Quantify EE% by comparing the fluorescence of intact LNPs versus LNPs lysed with 1% Triton X-100.

    • Validation Check: Intact LNPs should show minimal fluorescence (mRNA is shielded). Lysed LNPs will release mRNA, causing a fluorescence spike. If EE% < 85%, the electrostatic interaction failed. Corrective Action: Verify the aqueous buffer is exactly pH 4.0 and re-calculate the N/P ratio.

References

  • Inside Therapeutics. "LNP Hand mixing - comparison with microfluidics formulation." Inside Therapeutics.
  • Belliveau, N. M., et al. "Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA." PMC - NIH.
  • Precigenome LLC. "Overview of LNP Synthesis, Formulation and Manufacturing Methods." Precigenome.
  • Microfluidics Innovation Center. "Liposome nanoparticle synthesis pack." Microfluidics Innovation Center.
  • Chayon. "Process optimization and pre-clinical production of lipid nanoparticles using Sunshine." Chayon.
  • PNAS. "Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines." PNAS.

Sources

Method

Application Note: De Novo Synthesis and Isomeric Resolution of Methyl 2-methoxy-4-methyl-3-nitrobenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identity: Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7)[1] Executive Summary & Mechanistic Rationale Methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identity: Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7)[1]

Executive Summary & Mechanistic Rationale

Methyl 2-methoxy-4-methyl-3-nitrobenzoate is a highly sterically hindered, 1,2,3,4-tetrasubstituted benzene derivative. Such densely functionalized aromatic cores are critical building blocks in the synthesis of complex fused-ring pharmaceutical compositions, including kinase inhibitors and triazole-fused derivatives[2].

Synthesizing this specific substitution pattern requires strict adherence to a logical sequence of operations due to the competing electronic directing effects and severe steric crowding at the C3 position.

The Causality of the Reaction Sequence: A common pitfall in designing this synthesis is attempting to methylate the phenol prior to nitration. If 4-methylsalicylic acid is fully methylated to yield methyl 2-methoxy-4-methylbenzoate, the bulky methoxy group at C2 severely sterically blocks the adjacent C3 position. Subsequent electrophilic aromatic nitration would be forced almost exclusively to the C5 position.

To bypass this steric barrier, our protocol dictates nitrating the intermediate phenol (methyl 2-hydroxy-4-methylbenzoate). The smaller hydroxyl group allows the nitronium ion sufficient access to the C3 position. While this still yields a mixture of 3-nitro and 5-nitro isomers, the 3-nitro isomer can be successfully isolated via exploiting intramolecular hydrogen bonding during chromatography. Only after the nitro group is installed at C3 do we perform the Williamson ether synthesis to install the methoxy group.

SyntheticPathway SM 4-Methylsalicylic Acid (Starting Material) Int1 Methyl 2-hydroxy- 4-methylbenzoate SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 2-hydroxy- 4-methyl-3-nitrobenzoate Int1->Int2 HNO3, AcOH 0-5 °C, 2h Prod Methyl 2-methoxy- 4-methyl-3-nitrobenzoate Int2->Prod MeI, K2CO3 DMF, 60 °C, 4h

Synthetic route for Methyl 2-methoxy-4-methyl-3-nitrobenzoate from 4-methylsalicylic acid.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for a standard 100 mmol scale synthesis.

StepReaction TypeKey Reagents & SolventsTemp (°C)Time (h)Crude Yield (%)Isolated Yield (%)
1 Fischer EsterificationMeOH, H₂SO₄ (cat.)65 (Reflux)129895
2 Electrophilic NitrationHNO₃ (fuming), AcOH0–5295 (Mixed)35 (3-nitro only)
3 Williamson O-MethylationMeI, K₂CO₃, DMF6049288

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific visual cues and Thin Layer Chromatography (TLC) checkpoints to ensure the integrity of the intermediate before proceeding.

Protocol 1: Synthesis of Methyl 2-hydroxy-4-methylbenzoate
  • Preparation: Suspend 4-methylsalicylic acid (15.2 g, 100 mmol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add concentrated sulfuric acid (5 mL) dropwise while stirring. The suspension will gradually clear into a homogeneous solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a single new spot ( Rf​≈0.6 ) that strongly absorbs UV light (254 nm).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (200 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (3 × 100 mL) until CO₂ evolution ceases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield a pale yellow oil.

Protocol 2: Regioselective Nitration and Isomeric Resolution

Expert Note: Glacial acetic acid is chosen over sulfuric acid as the solvent to provide a milder nitrating environment, preventing oxidative degradation of the electron-rich phenol ring and allowing precise temperature control.

  • Preparation: Dissolve the methyl 2-hydroxy-4-methylbenzoate (13.3 g, 80 mmol) in glacial acetic acid (80 mL). Cool the flask to 0 °C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (3.6 mL, ~85 mmol) in glacial acetic acid (20 mL). Add this mixture dropwise via an addition funnel over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Self-Validation Checkpoint: The solution will transition from pale yellow to deep orange/red. Stir for an additional 1 hour at 0 °C. TLC (Hexanes:EtOAc 9:1) will reveal two closely eluting product spots corresponding to the 3-nitro and 5-nitro isomers.

  • Workup: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. Filter the resulting yellow precipitate and wash thoroughly with cold water to remove residual acetic acid.

  • Isomeric Resolution (Critical Step): Purify the crude solid via silica gel column chromatography using a gradient of 5% to 10% EtOAc in Hexanes.

    • Mechanistic Insight for Separation: The desired 3-nitro isomer ( Rf​≈0.7 ) elutes first. Because the C2-hydroxyl group is sandwiched between the C1-ester and C3-nitro groups, it forms a very strong intramolecular hydrogen bond with the nitro oxygen. This chelation prevents the hydroxyl group from interacting with the polar silica gel stationary phase. The 5-nitro isomer ( Rf​≈0.3 ) lacks this dual-flanking effect, interacts more strongly with the silica, and elutes later.

Protocol 3: Williamson O-Methylation
  • Preparation: Dissolve the isolated methyl 2-hydroxy-4-methyl-3-nitrobenzoate (5.3 g, 25 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 6.9 g, 50 mmol). Stir at room temperature for 15 minutes. The solution will darken, indicating the formation of the phenoxide anion.

  • Alkylation: Add iodomethane (MeI, 1.9 mL, 30 mmol) dropwise. Heat the reaction to 60 °C for 4 hours.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show the disappearance of the bright yellow phenoxide spot and the emergence of the less polar product spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature and quench by pouring into 200 mL of ice water. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to yield the pure target compound as off-white crystals.

Workflow Step1 1. Fischer Esterification Step2 2. Electrophilic Nitration Step1->Step2 TLC Validated Split Crude Isomer Mixture (3-nitro & 5-nitro) Step2->Split Quench & Filter Purif 3. Silica Chromatography (Isomer Resolution) Split->Purif Load on Silica Step3 4. Williamson O-Methylation Purif->Step3 Elute 3-nitro (fast) Final Target Compound Step3->Final Recrystallize

Experimental workflow highlighting the critical isomer separation step post-nitration.

Analytical Characterization Expectations

To confirm the successful synthesis of the 3-nitro isomer over the 5-nitro isomer, ¹H NMR spectroscopy is definitive. In the final product, the two remaining aromatic protons (at C5 and C6) will appear as two distinct doublets (an ortho-coupled AB system, J≈8.0 Hz). If the 5-nitro isomer had been isolated, the protons at C3 and C6 would appear as two singlets (or very finely coupled para-protons), easily distinguishing the regiochemistry.

References

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. URL:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. URL:[Link]

  • Google Patents. (2022). CN115260180B - Triazole-fused ring derivatives, pharmaceutical compositions, preparation methods and applications thereof.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13910332, Methyl 2-methoxy-4-methylbenzoate (Structural analog reference for functional group behavior). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"common side products in the synthesis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate"

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate. We provide in-depth, field-tested insights and troubleshooting protocols to help you optimize your reaction, minimize impurities, and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Methyl 2-methoxy-4-methyl-3-nitrobenzoate?

The most common and efficient synthesis is a two-step process. First, 2-methoxy-4-methylbenzoic acid undergoes Fischer esterification with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to yield Methyl 2-methoxy-4-methylbenzoate. The subsequent and most critical step is the electrophilic aromatic substitution (nitration) of this ester intermediate using a nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid, to introduce the nitro group at the C3 position.

Q2: What are the most common side products I should expect during the nitration step?

The nitration of Methyl 2-methoxy-4-methylbenzoate is a regioselective reaction, but the formation of several side products is possible due to the complex interplay of directing groups on the aromatic ring. Expect to encounter one or more of the following:

  • Isomeric Nitro-products: The primary impurity is often the isomeric Methyl 2-methoxy-4-methyl-5-nitrobenzoate. The formation of other isomers, such as the 6-nitro product, is also possible but typically in much smaller quantities.

  • Dinitrated Products: If reaction conditions are too harsh (e.g., elevated temperature, excess nitrating agent), dinitration can occur, leading to compounds like Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate.[1][2]

  • Oxidized By-products: The benzylic methyl group is susceptible to oxidation by the strong nitrating mixture, which can yield 2-methoxy-3-nitro-4-(hydroxymethyl)benzoate or even 4-carboxy-2-methoxy-3-nitrobenzoic acid.

  • Hydrolyzed Starting Material: The acidic and aqueous conditions, particularly during work-up, can hydrolyze the ester back to the corresponding carboxylic acid (2-methoxy-4-methyl-3-nitrobenzoic acid).

  • Nitrophenolic Impurities: Under forcing conditions, the methoxy group can be demethylated, leading to the formation of nitrophenolic compounds which can complicate purification and discolor the product.[1][3]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of Methyl 2-methoxy-4-methylbenzoate in the final product mixture.

Q3: How do the directing effects of the substituents influence the formation of isomeric side products?

The regiochemical outcome of the nitration is dictated by the three substituents on the aromatic ring:

  • Methoxy Group (-OCH₃) at C2: A strongly activating, ortho, para-director.

  • Methyl Group (-CH₃) at C4: An activating, ortho, para-director.

  • Methyl Ester Group (-COOCH₃) at C1: A deactivating, meta-director.

The powerful activating and directing effects of the methoxy and methyl groups dominate. The C3 position is ortho to the methoxy group, and the C5 position is para to the methoxy group. Both activating groups synergistically direct the incoming electrophile (the nitronium ion, NO₂⁺) to these positions, making the 3-nitro (desired) and 5-nitro (isomer) products the most likely outcomes. The deactivating ester group also directs meta to itself, which corresponds to the same C3 and C5 positions, reinforcing this selectivity. Controlling reaction kinetics and thermodynamics is key to maximizing the yield of the desired 3-nitro isomer.

Q4: What are the best analytical techniques for identifying and quantifying these side products?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring to check for the consumption of starting material and the appearance of new spots corresponding to products and side products.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and resolving isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, allowing for the unambiguous identification of isomers and other side products based on chemical shifts and coupling patterns.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My final product is a mixture of 3-nitro and 5-nitro isomers.
  • Causality: The formation of the 5-nitro isomer is kinetically competitive. Higher reaction temperatures can favor the formation of the thermodynamically more stable isomer or simply increase the rate of reaction at both sites, leading to a less selective outcome. The rate of addition of the nitrating agent also plays a critical role; a rapid addition can cause localized temperature spikes, reducing regioselectivity.[5]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C throughout the addition of the nitrating mixture.[6] Use an ice-salt or acetone-dry ice bath for better temperature management.

    • Slow, Controlled Addition: Add the pre-chilled nitrating mixture dropwise to the solution of the ester in sulfuric acid over an extended period (e.g., 30-60 minutes). This prevents temperature fluctuations and ensures a homogenous reaction concentration.

    • Purification Strategy: If an isomeric mixture is obtained, separation can be achieved via fractional recrystallization or column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for chromatographic separation.

Problem 2: I am observing significant dinitration or oxidation by-products.
  • Causality: These side reactions are classic indicators of excessively harsh reaction conditions. High temperatures, prolonged reaction times, or using a highly concentrated nitrating agent (e.g., fuming nitric acid) dramatically increase the likelihood of over-reaction.[2]

  • Troubleshooting & Optimization:

    • Verify Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.5 equivalents). A large excess will drive dinitration.

    • Lower the Temperature: If dinitration persists even at 0-5 °C, consider running the reaction at a lower temperature (-10 °C to 0 °C).

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately to prevent further reactions.

Problem 3: The crude product is difficult to purify and appears discolored (yellow or brown).
  • Causality: Discoloration is often due to the presence of nitrophenolic impurities or other polymeric materials resulting from oxidative side reactions.[1][3] These impurities can make crystallization difficult and may require chromatographic purification.

  • Troubleshooting & Optimization:

    • Work-up Procedure: Quench the reaction by pouring it carefully onto a large amount of crushed ice. This precipitates the product while keeping many highly polar, colored impurities in the aqueous layer.[7]

    • Washing: After filtration, wash the crude solid thoroughly with cold water to remove residual acid. A subsequent wash with a small amount of ice-cold methanol can help remove some colored impurities.[3][8]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

Visualizations & Diagrams

Caption: Reaction scheme for the nitration of Methyl 2-methoxy-4-methylbenzoate, highlighting the formation of the desired product and common side products under different conditions.

Troubleshooting_Guide start Analysis shows low purity q1 Major impurity type? start->q1 isomers Isomeric Products (e.g., 5-nitro) q1->isomers Isomers overreaction Over-reaction Products (Dinitro, Oxidized) q1->overreaction Over-reaction sol_isomers1 1. Lower reaction temp to 0-5°C 2. Slow dropwise addition of nitrating agent isomers->sol_isomers1 sol_overreaction1 1. Reduce equivalents of HNO₃ 2. Monitor via TLC and quench upon completion overreaction->sol_overreaction1 purify Purify via fractional recrystallization or column chromatography sol_isomers1->purify sol_overreaction1->purify

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Nitration of Substituted Benzoates

Welcome to the technical support center for the nitration of substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical electrophilic aromatic substitution reaction. Here, we will move beyond basic protocols to address specific challenges, explain the underlying chemical principles, and provide actionable troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered when planning and executing the nitration of substituted benzoate esters.

Q1: What is the primary nitrating agent for substituted benzoates, and how does it work?

The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often called "mixed acid".[1][2] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][3][4][5] The overall formation of the nitronium ion is a rapid process that drives the reaction forward.[1][3]

Q2: How does the ester group (-COOR) on methyl benzoate influence the reaction's outcome?

The ester group is an electron-withdrawing group and therefore deactivates the benzene ring towards electrophilic attack.[6][7] This deactivation means that the reaction is slower compared to the nitration of benzene itself.[7] The ester group is also a meta-director. It directs the incoming nitro group primarily to the position meta to itself. This is because the carbocation intermediates (also known as σ-complexes or Wheland intermediates) formed during ortho and para attack are significantly destabilized by having the positive charge adjacent to the electron-withdrawing carbonyl group.[6][8] The intermediate from meta attack avoids this, making it the favored pathway.[6]

Q3: I have another substituent on my benzoate ring. How do I predict the major product?

When the ring is disubstituted, the regiochemical outcome depends on the interplay between the directing effects of both groups.

  • Reinforcing Effects: If you have an ortho or para activating group (like -CH₃ or -OCH₃) on the ring, its directing effect will compete with the meta-directing ester group. The stronger activating group will typically dominate the directing effect.[6]

  • Opposing Effects: When directing effects oppose each other, a mixture of isomers is common.[6] For instance, nitrating 4-methylbenzoic acid will primarily yield 3-nitro-4-methylbenzoic acid because both groups direct to that position. However, nitrating 3-methylbenzoic acid will result in a mixture, as the methyl group directs ortho and para, while the carboxyl group directs meta.

Substituent Type on Benzoate RingDirecting EffectExpected Major Product Position(s) relative to -COOR
Strong Activating (-OH, -NH₂)Ortho, Para-directingDominated by the activating group; complex mixtures possible.
Moderate Activating (-OR, -CH₃)Ortho, Para-directingMixture of isomers likely, outcome depends on conditions.
Halogens (-Cl, -Br)Ortho, Para-directing (but deactivating)Mixture of isomers, often favoring para addition to the halogen.
Deactivating (-CN, -SO₃H)Meta-directingReinforces the meta-directing effect of the ester.
Q4: Why is strict temperature control so critical in these reactions?

Nitration is a highly exothermic reaction.[9][10] Maintaining a low temperature (typically 0-15°C) is crucial for several reasons:[11][12]

  • Preventing Over-nitration: Higher temperatures increase the reaction rate and can lead to the formation of dinitrated or even trinitrated products, which are often undesirable and can be explosive.[3][9][13]

  • Improving Selectivity: Lower temperatures can enhance the selectivity for the desired isomer, particularly when competing directing effects are at play.[6]

  • Ensuring Safety: Uncontrolled temperature increases can lead to a thermal runaway reaction, posing a significant safety hazard.[14][15] The reaction should always be performed in an ice bath with slow, dropwise addition of the nitrating agent.[9][11]

Section 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield
Probable Cause Proposed Solution
Insufficiently Strong Nitrating Conditions: The benzoate ring is deactivated, and if further deactivated by other electron-withdrawing groups, standard mixed acid may not be sufficient.Increase the strength of the nitrating agent. This can be achieved by using fuming nitric acid or by adding oleum (fuming sulfuric acid) to the mixed acid.[6] Alternatively, consider alternative nitrating systems like nitric acid with trifluoroacetic anhydride.[16]
Reaction Temperature is Too Low: While cooling is crucial, an excessively low temperature may prevent the reaction from proceeding at a practical rate, especially with highly deactivated substrates.Gradually increase the reaction temperature. After the initial exothermic addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress by TLC. If still no reaction, gentle heating (e.g., to 40-50°C) may be required, but proceed with extreme caution.[9]
Poor Solubility of Starting Material: The substituted benzoate may not be fully dissolved in the sulfuric acid before the addition of nitric acid, leading to a slow, incomplete reaction.Ensure complete dissolution of the substrate. Gently warm the mixture of the benzoate and sulfuric acid to ensure a homogeneous solution before cooling it back down in the ice bath for the nitration step.
Water Contamination: The presence of water in the reaction mixture can consume the sulfuric acid and prevent the formation of the necessary nitronium ion.[11]Use anhydrous reagents and glassware. Ensure your nitric and sulfuric acids are concentrated and that all glassware is thoroughly dried before use.
Problem 2: Formation of Multiple Products / Poor Regioselectivity
Probable Cause Proposed Solution
Competing Directing Effects: As discussed in the FAQs, multiple substituents can lead to a mixture of isomers.[6]Optimize reaction temperature. Lowering the reaction temperature (e.g., maintaining strictly at 0°C) can often favor the thermodynamically more stable product, thus improving selectivity.[6]
Reaction Temperature Too High: Elevated temperatures can reduce selectivity and favor kinetic byproducts.[6]Maintain rigorous temperature control. Ensure the nitrating agent is added slowly to a well-stirred, chilled solution of the substrate in sulfuric acid. Never let the internal temperature rise significantly.[9]
Steric Hindrance: Bulky groups on the ring can physically block attack at certain positions, favoring substitution at less hindered sites.[6]This is an inherent property of the substrate. If the desired isomer is sterically disfavored, consider a different synthetic route, possibly involving protecting groups to block more reactive sites.
Problem 3: Over-nitration (Dinitration or Polysubstitution)
Probable Cause Proposed Solution
Excess Nitrating Agent: Using a large excess of nitric acid will drive the reaction towards polysubstitution.[9][17]Use a stoichiometric amount of the nitrating agent. Carefully calculate and use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.[9]
Reaction Time is Too Long: Allowing the reaction to proceed long after the starting material is consumed increases the chance of a second nitration event.Monitor the reaction closely. Use Thin Layer Chromatography (TLC) or another suitable analytical technique to track the disappearance of the starting material. Quench the reaction as soon as it is complete.[9]
Highly Activated Substrate: If the benzoate also contains a strong activating group, it will be particularly prone to over-nitration.[18]Use milder nitrating conditions. Consider using a less aggressive nitrating agent, such as acetyl nitrate (generated from nitric acid and acetic anhydride), and maintain very low temperatures.
Problem 4: Work-up and Isolation Issues
Probable Cause Proposed Solution
Product Does Not Precipitate Upon Quenching: The product may be an oil or have some solubility in the cold, acidic aqueous mixture.[9]Perform a liquid-liquid extraction. If no solid forms after pouring the reaction mixture onto ice, transfer the entire mixture to a separatory funnel and extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane.[14]
Emulsion Formation During Extraction: Acidic residues can sometimes lead to the formation of stable emulsions, making phase separation difficult.Add saturated brine (NaCl solution). Adding brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and improve separation.[9]
Product is an Oil, Not a Solid: Some nitrobenzoates have low melting points and will isolate as oils rather than crystalline solids.This is a physical property of the product. After extraction and solvent removal, purify the oil using column chromatography or distillation.

Section 3: Experimental Protocol: Nitration of Methyl Benzoate

This protocol provides a reliable starting point for the meta-nitration of methyl benzoate.

Safety First: This reaction involves highly corrosive and oxidizing acids and is exothermic. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[15][19][20] An emergency eyewash and safety shower must be accessible.[15][20]

Reagents:

  • Methyl Benzoate

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry flask, cool 4.0 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully, with swirling, add 4.0 mL of concentrated nitric acid to the sulfuric acid. Keep this nitrating mixture cold in the ice bath.[11]

  • Prepare the Substrate: In a separate, larger reaction flask (e.g., 100 mL), place 6.1 g of methyl benzoate. Cool this flask in an ice bath and then slowly add 12 mL of concentrated sulfuric acid. Swirl to dissolve.[11]

  • Perform the Nitration: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution. The rate of addition should be slow enough to maintain the internal temperature of the reaction mixture below 15°C.[11] This addition may take 15-20 minutes.

  • Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for another 15 minutes. Then, remove the ice bath and let the mixture stand at room temperature for an additional 15 minutes.[5]

  • Quenching and Isolation: Carefully pour the reaction mixture into a beaker containing ~50 g of crushed ice.[5] Stir the resulting slurry until all the ice has melted. A solid precipitate of methyl m-nitrobenzoate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[14] Wash the collected solid with several portions of cold water until the washings are neutral to pH paper. Finally, wash the solid with a small amount of ice-cold methanol to remove impurities.[5]

  • Purification: The crude product can be purified by recrystallization from hot methanol.[5] Allow the crystals to dry completely before determining the mass, yield, and melting point.

Section 4: Key Concepts & Visualizations

Understanding the underlying mechanism and having a logical troubleshooting framework are key to success.

Mechanism of Electrophilic Aromatic Nitration

The reaction proceeds via a well-established three-step mechanism:

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then eliminates water to form the nitronium ion (NO₂⁺).[4]

  • Nucleophilic Attack: The π-electron system of the benzoate ring attacks the nitronium ion to form a resonance-stabilized carbocation known as the arenium ion or σ-complex.[2][8] This step is typically the rate-determining step.[1][8]

  • Re-aromatization: A weak base (like water or HSO₄⁻) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring to yield the final product.[1]

NitrationMechanism Figure 1: Mechanism of Electrophilic Nitration cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Re-aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O BenzeneRing Substituted Benzoate H2O H₂O SigmaComplex σ-Complex (Arenium Ion) BenzeneRing->SigmaComplex + NO₂⁺ Product Nitrobenzoate Product SigmaComplex->Product - H⁺ H+ H⁺

Caption: General mechanism of electrophilic aromatic nitration.

Troubleshooting Workflow

When a reaction fails, a logical progression of diagnostic steps can quickly identify the root cause.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow start Unsuccessful Reaction p1 Problem: Low or No Yield start->p1 p2 Problem: Poor Selectivity start->p2 p3 Problem: Over-nitration start->p3 c1a Cause: Ring too deactivated? p1->c1a c1b Cause: Temp too low? p1->c1b c1c Cause: Water present? p1->c1c c2a Cause: Temp too high? p2->c2a c2b Cause: Competing directing effects? p2->c2b c3a Cause: Excess nitrating agent? p3->c3a c3b Cause: Reaction time too long? p3->c3b s1a Solution: Use stronger nitrating agent (e.g., + Oleum) c1a->s1a Yes s1b Solution: Allow to warm to RT or heat gently c1b->s1b Yes s1c Solution: Use anhydrous reagents and dry glassware c1c->s1c Yes s2a Solution: Maintain temp at 0°C Add nitrating agent slower c2a->s2a Yes s2b Solution: Lower temp to favor thermodynamic product c2b->s2b Yes s3a Solution: Use 1.05-1.1 eq. of HNO₃ c3a->s3a Yes s3b Solution: Monitor reaction by TLC and quench upon completion c3b->s3b Yes

Caption: A logical workflow for troubleshooting common nitration issues.

References
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). JoVE. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. Available at: [Link]

  • Mixed Nitrating Acid, Less Than 50% (HNO3). AWS. Available at: [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications. Available at: [Link]

  • 3 Steps in Nitration of Benzene via Electrophilic Substitution. H2 Chemistry. Available at: [Link]

  • Nitration reaction safety. YouTube. Available at: [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. Available at: [Link]

  • NITRATION. Unknown Source. Available at: [Link]

  • 2022-28-GHS-SDS-Nitric-Acid-RSA.pdf. Nutrico. Available at: [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Unknown Source. Available at: [Link]

  • Nitration of Methyl Benzoate. Unknown Source. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Unknown Source.
  • NITRATION OF METHYL BENZOATE. Unknown Source. Available at: [Link]

  • A novel method for the nitration of deactivated aromatic compounds. RSC Publishing. Available at: [Link]

  • Nitration of Benzoic Acid 2017. Truman ChemLab. Available at: [Link]

  • Nitration of Methyl Benzoate Experiment. PraxiLabs. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process. Google Patents.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Cardiff University. Available at: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 2-methoxy-4-methyl-3-nitrobenzoate

Welcome to the Technical Support Center for the purification of Methyl 2-methoxy-4-methyl-3-nitrobenzoate . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 2-methoxy-4-methyl-3-nitrobenzoate . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the specific thermodynamic and kinetic challenges associated with crystallizing highly functionalized nitroaromatic esters.

Rather than providing a generic protocol, this guide deconstructs the causality behind each experimental choice, ensuring your purification workflow is a robust, self-validating system.

Physico-Chemical Profiling & Crystallization Strategy

To design a successful recrystallization protocol, we must first analyze the molecular architecture of Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7)[1]. The molecule features a dense array of functional groups on a benzene scaffold: a methyl ester, a methoxy group, a methyl group, and a strongly electron-withdrawing nitro group.

Because it possesses multiple hydrogen-bond acceptors but zero hydrogen-bond donors , it exhibits a moderately polar profile. It is highly soluble in polar aprotic solvents but requires careful temperature gradients to achieve supersaturation without phase separation.

Table 1: Quantitative Physico-Chemical Profile
PropertyValueImpact on Crystallization
CAS Number 24279-20-7Unique identifier for material sourcing.
Molecular Formula C₁₀H₁₁NO₅Dictates mass balance and yield calculations.
Molecular Weight 225.20 g/mol Used for precise solvent-to-solute volume ratios.
H-Bond Donors 0Prevents extensive intermolecular hydrogen-bonding networks.
H-Bond Acceptors 5Promotes strong dipole-dipole interactions with protic solvents.

Solvent Selection Matrix

Choosing the right solvent system is the most critical variable. Purification relies on the principle that the target compound should be highly soluble at the solvent's boiling point and nearly insoluble at room temperature or 0 °C, while impurities remain dissolved (2)[2].

Table 2: Evaluated Solvent Systems
Solvent SystemPolarity ProfileProsCons / Risks
Isopropanol (IPA) Moderately ProticExcellent temperature-dependent solubility gradient; low toxicity.May require larger volumes compared to ethanol.
Ethanol (Absolute) Strongly ProticHigh solubility at reflux; easily removed under vacuum.Risk of transesterification if trace acid/base is present.
Ethyl Acetate / Heptane Aprotic / Non-polarHighly customizable metastable zone width (MSZW).High risk of "oiling out" if the gradient is too steep.

Recommendation: For initial purifications, Isopropanol (IPA) is the most reliable single-solvent system for this compound.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Isopropanol (IPA) and incorporates self-validating checkpoints to ensure scientific integrity.

Step 1: Dissolution & Decolorization

  • Action: Suspend 1.0 g of crude Methyl 2-methoxy-4-methyl-3-nitrobenzoate in 5 mL of IPA. Heat to a gentle reflux with stirring. Add hot IPA dropwise until the solid just dissolves. If the solution is dark brown/orange, add 20 mg (2% w/w) of activated charcoal.

  • Causality: Nitroaromatics frequently degrade into highly conjugated, colored polymeric impurities. Activated charcoal provides a massive, porous surface area that selectively adsorbs these large impurities via π-π stacking, preventing them from co-crystallizing with your product (3)[3].

Step 2: Hot Filtration

  • Action: Rapidly filter the boiling mixture through a fluted filter paper (or a thin Celite pad if charcoal was used) housed in a pre-heated glass funnel.

  • Causality: Pre-heating the funnel is a critical self-validating step. If the funnel is cold, the solvent rapidly cools, causing premature crystallization in the stem. This leads to severe yield loss and equipment clogging[3].

Step 3: Controlled Nucleation (Cooling)

  • Action: Cover the receiving flask and allow it to cool to room temperature undisturbed. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

  • Causality: Crystal lattice formation is a kinetic process. Rapid cooling forces sudden precipitation, trapping solvent molecules and impurities within the lattice defects. Slow, undisturbed cooling ensures the thermodynamic growth of a highly ordered, pure crystal lattice (4)[4].

Step 4: Isolation & Washing

  • Action: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 1-2 mL of ice-cold IPA. Dry under high vacuum to constant weight.

  • Causality: The mother liquor coating the crystals contains the concentrated impurities. Washing with ice-cold solvent displaces this liquor without providing enough thermal energy to redissolve your purified product[3].

Troubleshooting Guide & FAQs

Q: My product is "oiling out" (forming a separate liquid phase at the bottom of the flask) instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) is a notorious issue with low-melting esters. It occurs when the temperature at which the solution becomes saturated is higher than the melting point of the compound in that solvent mixture.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add a small volume of your primary solvent (e.g., more IPA or EtOAc) to lower the saturation temperature. Alternatively, as the solution cools but before it reaches the oiling temperature, introduce a pure seed crystal to forcefully initiate solid nucleation (4)[4].

Q: The solution has been in the ice bath for an hour, but no crystals have formed. Is my product lost? A: No, your product is still in the flask; the solution has simply entered a highly stable supersaturated state. It lacks the activation energy required to form the initial crystal nucleus.

  • The Fix: Vigorously scratch the inside bottom of the glass flask with a glass stirring rod. The micro-abrasions create high-energy sites that trigger nucleation. If scratching fails, your solution is too dilute. Reattach the flask to a rotary evaporator, remove 20-30% of the solvent, and repeat the cooling cycle[3].

Q: My recovered crystals are heavily tinted yellow/brown despite washing. What went wrong? A: If the crystals are colored, the impurities were likely trapped inside the crystal lattice itself, rather than just sitting on the surface. This happens when the cooling rate is too fast, or the initial impurity load was too high.

  • The Fix: Perform a second recrystallization. This time, strictly enforce the use of activated charcoal during the boiling phase and ensure a much slower cooling ramp (e.g., insulate the flask with cotton or a towel while it cools to room temperature)[3].

Process Workflow Diagram

RecrystallizationWorkflow Start Crude Methyl 2-methoxy- 4-methyl-3-nitrobenzoate Dissolve Dissolve in Minimum Hot Solvent (+ Charcoal) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Cooling (RT -> Ice Bath) HotFilter->Cooling Check Did Crystals Form? Cooling->Check Oiling Oiling Out? Check->Oiling No Filter Vacuum Filtration Check->Filter Yes FixOil Reheat & Add Solvent or Seed Crystal Oiling->FixOil Yes FixNoCryst Scratch Flask or Concentrate Solution Oiling->FixNoCryst No FixOil->Cooling FixNoCryst->Cooling WashDry Wash with Cold Solvent & Vacuum Dry Filter->WashDry Pure Pure Crystalline Product WashDry->Pure

Workflow for the recrystallization of Methyl 2-methoxy-4-methyl-3-nitrobenzoate.

References

  • Mustafa Mohammed Fahad. "Recrystallization - Practical Organic Chemistry (Based on Vogel's Textbook)". Source: uoanbar.edu.iq. URL:[Link]

  • "Recrystallization of Organic Compounds". Source: scribd.com. URL:[Link]

  • "Recrystallization Presentation". Source: slideshare.net. URL:[Link]

Sources

Optimization

"isomer separation in the synthesis of substituted nitrobenzoates"

Technical Support Center: Isomer Separation in Substituted Nitrobenzoates Welcome to the Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for separati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isomer Separation in Substituted Nitrobenzoates

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for separating ortho-, meta-, and para-isomers of substituted nitrobenzoates (e.g., methyl nitrobenzoate, chloronitrobenzoic acids). This guide is designed for researchers and drug development professionals requiring high-purity regioisomers for downstream active pharmaceutical ingredient (API) synthesis.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do ortho, meta, and para nitrobenzoate isomers co-elute in standard reversed-phase HPLC? A1: Positional isomers possess nearly identical molecular weights, geometries, and lipophilicities. In unbuffered aqueous-organic mobile phases (like simple methanol-water gradients), nitrobenzoic acids partially ionize. Because their pKa values are very close (e.g., o-nitrobenzoic acid = 2.17, p-nitrobenzoic acid = 3.43), they exhibit similar retention behaviors on a non-polar C18 column. This lack of differential interaction with the stationary phase often results in a single, unresolved chromatographic peak[1][2].

Q2: How does pH manipulation resolve this co-elution? A2: Adjusting the mobile phase pH to approximately 2.8–3.0 using acetic acid or trifluoroacetic acid ensures the isomers are differentially protonated[1][2]. At a pH of 2.99, the para-isomer (pKa 3.43) remains largely in its neutral, less polar state, which increases its hydrophobic interaction and retention time on a C18 stationary phase. Conversely, the ortho-isomer (pKa 2.17) is more heavily ionized (anionic) at this pH, making it more water-soluble so that it elutes significantly earlier[1][2].

Q3: My recrystallization of methyl m-nitrobenzoate yielded an oily residue instead of crystals. What went wrong? A3: This phenomenon, known as "oiling out," occurs when the product separates as a liquid phase rather than a solid. In the nitration of methyl benzoate, this happens if the solvent cools too rapidly or if the concentration of ortho/para impurities is too high, which depresses the melting point of the mixture. Slow, controlled cooling to room temperature—without plunging the flask into an ice bath initially—is thermodynamically critical to allow the meta-isomer to nucleate properly and reject impurities from the crystal lattice[3][4].

Section 2: Quantitative Data for HPLC Optimization

To assist in analytical method transfer, the following table summarizes validated chromatographic parameters for the baseline separation of nitrobenzoate isomers.

Method TypeStationary PhaseMobile Phase CompositionpHFlow RateResolution / Outcome
Isocratic RP-HPLC C18 (150 x 4.6 mm, 5 µm)2-Propanol : Water : Acetic Acid (20:80:0.4 v/v)2.991.2 mL/minRs ≥ 1.5 (Baseline separation of o-, m-, p-isomers)[1][5]
Modifier RP-HPLC Kromasil C18 (200 x 4.6 mm)Methanol : Water : THF (55:44:1) + 0.02 M β-cyclodextrinN/A2.0 - 2.6 mL/minComplete separation of isomers in < 10 mins[5][6]

Section 3: Validated Experimental Protocols

Protocol A: Preparative HPLC Separation of Nitrobenzoic Acid Isomers

This self-validating protocol utilizes pH suppression to achieve baseline resolution.

  • Mobile Phase Preparation: Combine HPLC-grade 2-propanol, deionized water, and glacial acetic acid in a 20:80:0.4 (v/v/v) ratio[1][5].

  • pH Verification: Measure the pH of the mobile phase. It must read between 2.75 and 2.99. Causality Check: If the pH exceeds 3.0, the meta and para isomers will begin to ionize similarly and co-elute[1].

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.45 µm PTFE membrane to prevent pump cavitation.

  • Chromatographic Conditions: Set the flow rate to 1.2 mL/min on a C18 bonded column at ambient temperature. Set the UV detector to 254 nm[1][5].

  • Injection & Validation: Inject a 10 µL mixed standard. You should observe the ortho-isomer eluting first (~1.45 min), followed by the meta-isomer (~8.85 min), and the para-isomer last (~9.91 min)[1].

Protocol B: Fractional Crystallization of Methyl m-Nitrobenzoate

Used post-nitration of methyl benzoate to isolate the meta-isomer from ortho/para byproducts.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add an equal mass of methanol (calculate the volume using the density of methanol, 0.792 g/mL)[3].

  • Heating: Place the flask in a hot water bath (approx. 65°C). Bring just to a boil until all solids are completely dissolved[3][4]. Do not use decolorizing charcoal.

  • Controlled Nucleation: Remove the flask from the heat and loosely stopper it. Allow the solution to cool slowly to room temperature. Crucial: Do not cool rapidly in an ice bath, as rapid kinetic precipitation traps ortho/para impurities within the crystal lattice[3][4].

  • Isolation: Once crystallization is complete at room temperature, filter the mixture using a Büchner funnel utilizing air pressure rather than a harsh vacuum[3][4].

  • Washing: Wash the filter cake with a minimal volume of ice-cold methanol to remove residual mother liquor containing the highly soluble ortho and para isomers[3][4].

Section 4: Workflows & Logical Relationships

IsomerSeparation Start Crude Nitrobenzoate Mixture (o-, m-, p-isomers) Dissolve Dissolve in Methanol Heat to 65°C Start->Dissolve Cool Slow Cooling to 25°C (Thermodynamic Control) Dissolve->Cool Complete dissolution Filter Vacuum Filtration Cool->Filter Selective crystallization Meta Meta-Isomer Crystals (High Purity) Filter->Meta Filter Cake MotherLiquor Mother Liquor (Ortho/Para Impurities) Filter->MotherLiquor Filtrate

Workflow for the fractional crystallization of nitrobenzoate isomers based on pKa and solubility.

Section 5: References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. doi.org.

  • A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Benchchem.

  • Technical Support Center: Separation of 2-Chloro-3-Nitrobenzoic Acid and Its Isomers. Benchchem.

  • Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. PubMed.

  • Nitration: Minor products might be the ortho and para isomers. gmu.edu.

  • Nitration of Methyl Benzoate: Lab Procedure & Safety Guidelines. slideserve.com.

  • How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora.

Sources

Troubleshooting

Technical Support Center: Workup &amp; Purification for Methyl 2-methoxy-4-methyl-3-nitrobenzoate Synthesis

Welcome to the technical support and troubleshooting guide for the isolation of Methyl 2-methoxy-4-methyl-3-nitrobenzoate . This resource is designed for researchers and drug development professionals performing the elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the isolation of Methyl 2-methoxy-4-methyl-3-nitrobenzoate . This resource is designed for researchers and drug development professionals performing the electrophilic aromatic nitration of methyl 2-methoxy-4-methylbenzoate.

Mechanistic Context & Regioselectivity (The "Why")

In the starting material, the methoxy (–OMe) and methyl (–CH₃) groups act as ortho/para directors, while the ester (–COOMe) acts as a meta director. All three substituents synergistically activate positions 3 and 5 on the aromatic ring for electrophilic attack [1]. Consequently, nitration inherently yields a mixture of the sterically hindered 3-nitro isomer (target) and the less hindered 5-nitro isomer (byproduct). A highly controlled workup and chromatographic separation are critical to isolating the pure target compound and removing acidic byproducts.

Standard Operating Procedure (SOP): Workup & Isolation

Phase 1: Quenching & Extraction

  • Thermal Control: Transfer the crude nitration mixture (typically dissolved in H₂SO₄/HNO₃) dropwise into a vigorously stirred beaker of crushed ice. Maintain the internal temperature strictly below 5 °C.

  • Phase Separation: Transfer the quenched aqueous slurry to a separatory funnel. Extract with Ethyl Acetate (EtOAc) using 3 × 50 mL portions per gram of starting material.

  • Self-Validation Check: Inspect the aqueous layer. Ensure no solid product remains suspended. If solids persist, add additional EtOAc until the suspension is fully dissolved into the organic phase.

Phase 2: Neutralization & Desiccation 4. Acid Removal: Wash the combined organic layers with distilled water (1 × 50 mL), followed by saturated aqueous Sodium Bicarbonate (NaHCO₃) in 50 mL portions. 5. Self-Validation Check: Continue NaHCO₃ washes until the aqueous effluent tests strictly at pH > 7 using universal indicator paper. This confirms the complete removal of residual nitric and sulfuric acids. 6. Drying: Wash the neutralized organics with saturated brine (1 × 50 mL) to remove bulk water. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter and concentrate under reduced pressure to yield the crude regioisomer mixture.

Phase 3: Chromatographic Purification 7. Column Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto silica gel. 8. Elution: Run a shallow gradient column starting at 9:1 Hexane:EtOAc and slowly increasing to 4:1 Hexane:EtOAc to resolve the 3-nitro and 5-nitro isomers.

Troubleshooting Guides & FAQs

Q: Why is my crude yield low, accompanied by a high concentration of water-soluble byproducts? A: Low yields in nitration workups often result from poor thermal control during the quenching phase. If the temperature exceeds 5 °C during the ice quench, the highly acidic environment catalyzes the hydrolysis of the methyl ester into the corresponding carboxylic acid [2]. Carboxylic acids partition into the aqueous layer during the NaHCO₃ neutralization wash, leading to massive product loss. Self-Validation: If you suspect hydrolysis, re-acidify the aqueous waste layer to pH 2 with HCl; if a white precipitate forms, ester hydrolysis has occurred.

Q: How do I resolve stubborn emulsions during the NaHCO₃ wash? A: Emulsions during neutralization are caused by the rapid generation of CO₂ gas, which traps microscopic droplets of EtOAc and water. Resolution: Allow the CO₂ to fully off-gas by swirling the separatory funnel gently before applying vigorous shaking. If an emulsion still forms, add a small volume of saturated brine (NaCl) to increase the ionic strength of the aqueous layer, forcing phase separation. Alternatively, filter the biphasic emulsion through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion [2].

Q: How can I efficiently separate the 3-nitro isomer from the 5-nitro isomer using column chromatography? A: Separation relies entirely on the steric environment of the nitro group. In the 3-nitro isomer, the nitro group is sandwiched between the methoxy and methyl groups, forcing it out of coplanarity with the aromatic ring and shielding its polarity from the silica stationary phase. Consequently, the 3-nitro isomer elutes faster (higher Rf) than the unhindered 5-nitro isomer [1].

Q: How can I definitively verify that I have isolated the 3-nitro isomer and not the 5-nitro isomer? A: While TLC can separate the isomers, ¹H NMR is the only self-validating method to confirm regiochemistry. In the 3-nitro isomer, the two remaining aromatic protons are at positions 5 and 6 (ortho to each other), resulting in two distinct doublets with a coupling constant (J) of ~8.0 Hz. In contrast, the 5-nitro isomer leaves protons at positions 3 and 6 (para to each other), which appear as two singlets (or very fine doublets, J < 1.0 Hz) [1].

Q: Why does my product have a strong yellow/orange discoloration even after washing? A: Persistent intense yellow/orange coloration is often due to trace phenolic byproducts—formed via partial demethylation of the methoxy group in strong acid—that undergo over-nitration to form picric acid-like derivatives. Resolution: Wash the organic layer with a 10% aqueous Sodium Bisulfite (NaHSO₃) solution, followed by a rigorous NaHCO₃ wash. These phenolic byproducts are highly acidic and will partition into the basic aqueous layer, leaving the organic ester pale yellow or colorless.

Quantitative Data: Isomer Comparison

Use the following analytical parameters to validate the success of your separation and confirm the identity of your fractions.

Analytical ParameterMethyl 2-methoxy-4-methyl-3-nitrobenzoate (Target)Methyl 2-methoxy-4-methyl-5-nitrobenzoate (Byproduct)
Substitution Pattern 1,2,3,4-tetrasubstituted1,2,4,5-tetrasubstituted
Aromatic Protons (NMR) H-5, H-6 (ortho to each other)H-3, H-6 (para to each other)
¹H NMR Splitting (J) Two doublets (J ≈ 8.0 Hz)Two singlets (J < 1.0 Hz)
TLC Retention (Rf) ~0.45 (4:1 Hexane:EtOAc)~0.35 (4:1 Hexane:EtOAc)
Steric Hindrance High (Nitro shielded by OMe and Me)Low (Nitro adjacent to Me only)
Process Visualization

WorkupWorkflow Reaction Nitration Mixture (HNO3/H2SO4) Quench Ice Quench (Control Exotherm) Reaction->Quench Dropwise, T < 5°C Extract Extraction (EtOAc / H2O) Quench->Extract Phase Separation Wash Neutralization (Sat. NaHCO3 & Brine) Extract->Wash Organic Phase Dry Drying & Concentration (Na2SO4) Wash->Dry pH > 7 Confirmed Purify Column Chromatography (Silica Gel) Dry->Purify Crude Oil/Solid Target Target: 3-Nitro Isomer (Major Product) Purify->Target Rf ~ 0.45 Byproduct Byproduct: 5-Nitro Isomer (Minor Product) Purify->Byproduct Rf ~ 0.35

Workflow for the workup and chromatographic separation of 3-nitro and 5-nitro regioisomers.

References
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). Wiley. URL:[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition). Internet Archive. URL:[Link]

Optimization

Technical Support Center: Scale-Up of Methyl 2-methoxy-4-methyl-3-nitrobenzoate Production

Introduction: Navigating the Challenges of Synthesis and Scale-Up Welcome to the technical support guide for the synthesis and scale-up of Methyl 2-methoxy-4-methyl-3-nitrobenzoate. This molecule is a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Synthesis and Scale-Up

Welcome to the technical support guide for the synthesis and scale-up of Methyl 2-methoxy-4-methyl-3-nitrobenzoate. This molecule is a key intermediate in the development of various fine chemicals and pharmaceutical agents. Its synthesis, primarily involving a critical electrophilic aromatic substitution (nitration) step, presents several challenges that become more acute during scale-up. These challenges include controlling the reaction's strong exothermicity, ensuring high regioselectivity to avoid difficult-to-separate isomers, and managing process safety.[1]

This guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production.

Synthetic Pathway Overview

The most common and economically viable route to Methyl 2-methoxy-4-methyl-3-nitrobenzoate begins with the esterification of a suitable precursor, followed by a regioselective nitration. The typical starting material is Methyl 2-methoxy-4-methylbenzoate.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Purification A 2-Hydroxy-4-methylbenzoic Acid B Methyl 2-methoxy-4-methylbenzoate (Starting Material for Nitration) A->B  CH₃I or (CH₃)₂SO₄,  K₂CO₃ C Methyl 2-methoxy-4-methyl-3-nitrobenzoate (Crude Product) B->C  HNO₃ / H₂SO₄  (0-5 °C) D Final Purified Product C->D  Recrystallization or  Chromatography G A Increased Reaction Scale B Decreased Surface Area to Volume Ratio A->B C Reduced Heat Dissipation Capacity B->C D Heat Accumulation C->D E Increased Reaction Rate D->E E->D  Positive Feedback Loop F Thermal Runaway E->F G Side Reactions (Dinitration, Oxidation) E->G H Gas Generation (NOx) F->H G cluster_0 cluster_1 cluster_2 A HNO₃ + H₂SO₄ B H₂O-NO₂⁺ + HSO₄⁻ A->B C NO₂⁺ (Nitronium Ion) + H₂O B->C D Starting Material + NO₂⁺ E σ-complex (Arenium Ion Intermediate) [Resonance Stabilized] D->E  Rate-determining step F Product + H₃O⁺ E->F  Fast step

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of Methyl 2-methoxy-4-methyl-3-nitrobenzoate

As analytical demands in drug development and synthetic verification grow more stringent, selecting the optimal mass spectrometry platform for specific intermediate compounds is critical. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development and synthetic verification grow more stringent, selecting the optimal mass spectrometry platform for specific intermediate compounds is critical. This guide provides an objective, data-driven comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the characterization and quantification of Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7)[1].

By dissecting the ionization causality, mechanistic fragmentation pathways, and platform-specific performance metrics, this guide serves as a definitive resource for analytical chemists and researchers.

Chemical Profiling & Ionization Causality

Methyl 2-methoxy-4-methyl-3-nitrobenzoate ( C10​H11​NO5​ , MW: 225.20 g/mol ) is a polysubstituted aromatic compound featuring a methyl ester, a methoxy group, a nitro group, and a methyl group on a benzene scaffold.

The selection of an analytical platform hinges on the compound's intrinsic physicochemical properties:

  • Volatility & Thermal Stability: The absence of free protic groups (e.g., unesterified carboxylic acids or free phenols) renders the molecule sufficiently volatile and thermally stable for direct GC-MS analysis without prior derivatization.

  • Proton Affinity: The presence of multiple oxygen-rich functional groups (ester, methoxy, nitro) provides excellent protonation sites, making it highly responsive to positive-ion Electrospray Ionization (ESI+) in LC-MS/MS.

Mechanistic Fragmentation Pathways

Understanding the fragmentation behavior of this compound is essential for spectral interpretation and method development. The pathways diverge significantly depending on the ionization energy applied.

Platform A: GC-MS (Electron Ionization - EI)

Under standard 70 eV electron ionization, the molecule is bombarded with high-energy electrons, stripping an electron to form the odd-electron radical cation ( M+∙ at m/z 225). This high internal energy state induces extensive, reproducible fragmentation[2].

  • α -Cleavage: The ester group undergoes rapid α -cleavage, losing the methoxy radical ( ∙OCH3​ , 31 Da) to yield a stable acylium ion at m/z 194. A secondary loss of the entire ester moiety ( ∙COOCH3​ , 59 Da) yields m/z 166.

  • Nitro Group Expulsion: A hallmark of nitroaromatic compounds under EI is the direct loss of the nitro radical ( ∙NO2​ , 46 Da), generating a fragment at m/z 179.

Platform B: LC-MS/MS (Electrospray Ionization - ESI)

ESI is a soft ionization technique. In positive mode (ESI+), the molecule accepts a proton to form the even-electron precursor ion [M+H]+ at m/z 226. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole, the fragmentation follows different rules:

  • Neutral Loss: The protonated ester/methoxy groups facilitate the neutral loss of methanol ( CH3​OH , 32 Da), yielding a fragment at m/z 194.

  • The Nitroaromatic Exception: Typically, even-electron precursors undergo neutral losses. However, nitroaromatics are a documented exception to the "even-electron rule." The high electronegativity of the NO2​ group allows for homolytic cleavage even under low-energy CID, resulting in the radical loss of ∙NO2​ (46 Da) to form a distonic radical cation at m/z 180[3].

G M Methyl 2-methoxy-4-methyl-3-nitrobenzoate MW: 225.20 EI_Ion EI (70 eV) M+• (m/z 225) M->EI_Ion Gas Phase Electron Impact ESI_Ion ESI (+) [M+H]+ (m/z 226) M->ESI_Ion Liquid Phase Protonation EI_F1 [M - OCH3]+ m/z 194 EI_Ion->EI_F1 -•OCH3 (31 Da) EI_F2 [M - NO2]+ m/z 179 EI_Ion->EI_F2 -•NO2 (46 Da) EI_F3 [M - COOCH3]+ m/z 166 EI_Ion->EI_F3 -•COOCH3 (59 Da) ESI_F1 [M+H - CH3OH]+ m/z 194 ESI_Ion->ESI_F1 -CH3OH (32 Da) Neutral Loss ESI_F2 [M+H - NO2]+• m/z 180 ESI_Ion->ESI_F2 -•NO2 (46 Da) Radical Loss

Fig 1: Divergent fragmentation pathways of Methyl 2-methoxy-4-methyl-3-nitrobenzoate under EI and ESI.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols integrate built-in system suitability tests (SST) to validate the operational readiness of the instruments before sample acquisition.

Protocol A: GC-MS (Single Quadrupole) Workflow

Causality Focus: Helium is utilized as the carrier gas due to its high optimal linear velocity and chemical inertness, which prevents unwanted on-column thermal reduction of the nitro group.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade ethyl acetate. Dilute to a working concentration of 10 µg/mL.

  • System Suitability Test (SST): Inject 1 µL of a 50 ng/µL decafluorotriphenylphosphine (DFTPP) tuning standard. Validation Criteria: The mass axis must be calibrated, and the m/z 198 base peak must show >50% relative abundance compared to m/z 442 to confirm optimal ion source tuning.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Mass Spectrometry:

    • Ion source temperature: 230°C.

    • Scan range: m/z 50–300.

    • Ionization energy: 70 eV.

Protocol B: LC-MS/MS (Triple Quadrupole) Workflow

Causality Focus: A mobile phase containing 0.1% formic acid is selected over trifluoroacetic acid (TFA). While TFA provides excellent chromatography, it causes severe ion suppression in ESI+. Formic acid provides the necessary protons for [M+H]+ formation without dampening the signal.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade methanol. Dilute to 100 ng/mL using Initial Mobile Phase (90% A / 10% B).

  • System Suitability Test (SST): Inject the 100 ng/mL standard. Validation Criteria: Retention time drift must be 0.1 min across 5 replicate injections. The peak area ratio of the quantifier transition (m/z 226 194) to the qualifier transition (m/z 226 180) must remain within ± 15% relative standard deviation (RSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Transitions: m/z 226 194 (Collision Energy: 15 eV); m/z 226 180 (Collision Energy: 25 eV).

Quantitative Data & Performance Comparison

The following tables synthesize the expected analytical outcomes, allowing researchers to objectively select the platform that aligns with their project requirements.

Table 1: Key Mass-to-Charge (m/z) Fragments Comparison
Ionization ModePrecursor IonPrimary Fragments (m/z)Neutral/Radical Loss Mechanism
GC-MS (EI, 70 eV) 225 ( M+∙ )194 −∙OCH3​ (31 Da)
179 −∙NO2​ (46 Da)
166 −∙COOCH3​ (59 Da)
LC-MS/MS (ESI+) 226 ( [M+H]+ )194 −CH3​OH (32 Da)
180 −∙NO2​ (46 Da)
Table 2: Analytical Performance Metrics
MetricGC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)
Primary Application Structural elucidation, spectral library matchingHigh-throughput quantification, trace impurity analysis
Ionization Type Hard (Electron Impact)Soft (Electrospray)
Sensitivity (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL
Dynamic Range 3 orders of magnitude4–5 orders of magnitude
Matrix Effects Low (mitigated by high-resolution capillary chromatography)Moderate (susceptible to ion suppression in complex matrices)

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(15), 2293-302, 2006. Available at:[Link]

Sources

Comparative

"HPLC analysis for purity assessment of Methyl 2-methoxy-4-methyl-3-nitrobenzoate"

Strategic HPLC Method Development for Purity Assessment of Methyl 2-methoxy-4-methyl-3-nitrobenzoate: A Comparative Analysis Executive Summary In pharmaceutical development and fine chemical synthesis, the purity assessm...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic HPLC Method Development for Purity Assessment of Methyl 2-methoxy-4-methyl-3-nitrobenzoate: A Comparative Analysis

Executive Summary

In pharmaceutical development and fine chemical synthesis, the purity assessment of complex building blocks like Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7)[1] demands rigorous analytical methodologies. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often falls short when resolving structurally similar nitroaromatic isomers. This guide provides an objective, comparative analysis of stationary phase chemistries, demonstrating why orthogonal approaches—specifically utilizing Phenyl-Hexyl columns with methanol modifiers—outperform traditional C18 methods for aromatic nitro compounds.

The Analyte: Structural Challenges in Purity Assessment

Methyl 2-methoxy-4-methyl-3-nitrobenzoate features a heavily substituted aromatic ring containing both electron-withdrawing (nitro, ester) and electron-donating (methoxy, methyl) groups. During its synthesis, positional isomers (e.g., variations in the placement of the nitro or methoxy groups) and incomplete reaction byproducts are common. Because these impurities share nearly identical molecular weights and hydrophobicities, they frequently co-elute on standard alkyl (C18) stationary phases, resulting in artificially inflated purity calculations[2]. The development of a robust HPLC method must follow a logical progression of experiments designed to optimize the separation based on the analyte's specific physicochemical properties[3].

Mechanistic Grounding: The Causality of Column Chemistry

To achieve baseline resolution of nitroaromatic isomers, the chromatographic method must exploit subtle electronic differences between the molecules.

  • The C18 Limitation: Traditional C18 columns separate analytes based entirely on hydrophobic partitioning[3]. For highly polar or structurally rigid nitroaromatics, this single-mode interaction lacks the selectivity required to differentiate between closely related positional isomers, often resulting in peak shoulders or direct co-elution[2].

  • The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces a dual-retention mechanism. The hexyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the delocalized electrons of the analyte's nitroaromatic ring. This orthogonal selectivity is highly sensitive to the spatial arrangement of electron-withdrawing nitro groups, allowing for the baseline separation of isomers that are indistinguishable on a C18 column.

Mobile Phase Causality: The Methanol Advantage

The choice of organic modifier is just as critical as the stationary phase. While acetonitrile is the default choice in many RP-HPLC methods due to its low viscosity and favorable UV cutoff, it is highly detrimental to the separation of nitroaromatics on phenyl phases.

Acetonitrile possesses a carbon-nitrogen triple bond with its own π electrons. These electrons actively compete with the analyte for the π−π binding sites on the Phenyl-Hexyl stationary phase, effectively suppressing the column's unique selectivity. Conversely, methanol lacks π electrons. Utilizing methanol as the organic modifier enhances the π−π interactions between the nitroaromatic analyte and the stationary phase, driving increased retention and superior isomeric selectivity.

Comparative Performance Data

The following table summarizes the expected chromatographic performance when assessing the purity of Methyl 2-methoxy-4-methyl-3-nitrobenzoate using standard vs. optimized conditions.

ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodMechanistic Rationale
Stationary Phase Octadecylsilane (C18)Phenyl-HexylPhenyl-Hexyl provides orthogonal π−π selectivity.
Organic Modifier AcetonitrileMethanolMethanol enhances π−π interactions; Acetonitrile suppresses them.
Isomer Resolution ( Rs​ ) < 1.5 (Co-elution)> 2.0 (Baseline)Electronic differences in isomers are exploited by the phenyl ring.
Peak Tailing Factor 1.3 - 1.51.0 - 1.1Enhanced interaction kinetics on the Phenyl-Hexyl surface.
Quantitation Reliability Prone to overestimationHighly accurateElimination of hidden co-eluting impurities beneath the main peak.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system utilizing Diode Array Detection (DAD) to verify peak purity across the entire UV spectrum.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of Methyl 2-methoxy-4-methyl-3-nitrobenzoate standard[1].

  • Dissolve in 10 mL of HPLC-grade Methanol. Avoid highly aqueous mixtures initially to prevent potential hydrolysis or degradation, a known issue with certain complex nitroaromatics[2].

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (nitro compounds can be highly light-sensitive).

Step 2: System Setup & Suitability

  • Column: Phenyl-Hexyl, 4.6 × 100 mm, 2.7 µm particle size.

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: DAD scanning from 200 nm to 400 nm. Extract chromatogram at 254 nm for primary quantitation[2].

Step 3: Gradient Elution Profile

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: Linear gradient from 10% B to 90% B

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: Return to 10% B

  • 15.1 - 20.0 min: Re-equilibration at 10% B

Step 4: Data Analysis & Self-Validation

  • Peak Purity Check: Utilize the DAD software to perform a peak purity analysis (spectral match). The purity angle must be less than the purity threshold across the entire Methyl 2-methoxy-4-methyl-3-nitrobenzoate peak to confirm no hidden co-elutions exist.

  • Quantitation: Calculate the relative purity using the area normalization method. If degradation products appear as shoulders rather than baseline-resolved peaks, utilize peak height rather than peak area for more reliable relative quantitation, an approach recommended by EPA guidelines for complex nitroaromatic mixtures[2].

Workflow Visualization

HPLC_Method_Dev Analyte Methyl 2-methoxy-4-methyl-3-nitrobenzoate Sample Preparation Column_Selection Stationary Phase Selection Analyte->Column_Selection C18_Path Alkyl Phase (C18) Hydrophobic Interactions Only Column_Selection->C18_Path Phenyl_Path Phenyl-Hexyl Phase Hydrophobic + π-π Interactions Column_Selection->Phenyl_Path Solvent_ACN Mobile Phase: Acetonitrile (Suppresses π-π bonding) C18_Path->Solvent_ACN Solvent_MeOH Mobile Phase: Methanol (Enhances π-π bonding) Phenyl_Path->Solvent_MeOH Outcome_C18 Co-elution of Positional Isomers (Fail) Solvent_ACN->Outcome_C18 Outcome_Phenyl Baseline Resolution of Impurities (Pass) Solvent_MeOH->Outcome_Phenyl

HPLC stationary and mobile phase selection logic for nitroaromatic compounds.

References

  • Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." Agilent.

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." EPA. 2

  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide." Benchchem. 3

  • BLD Pharm. "24279-20-7 | Methyl 2-methoxy-4-methyl-3-nitrobenzoate." BLD Pharm. 1

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Nitrobenzoate Esters

For researchers and professionals in drug development and chemical synthesis, a deep understanding of the nuanced reactivity of substituted aromatic compounds is fundamental. Nitrobenzoate esters, a class of molecules fe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, a deep understanding of the nuanced reactivity of substituted aromatic compounds is fundamental. Nitrobenzoate esters, a class of molecules featuring both an electron-withdrawing nitro group and an ester functionality, are pivotal as intermediates and building blocks. The strategic placement of the nitro group—ortho, meta, or para—profoundly alters the molecule's electronic and steric landscape, thereby dictating its reactivity in a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of different nitrobenzoate esters, supported by established principles and experimental insights.

The Underlying Principles: Electronic and Steric Effects

The reactivity of a substituted benzene derivative is primarily governed by the interplay of electronic and steric effects of its substituents. In nitrobenzoate esters, the nitro group (-NO₂) and the ester group (-COOR) are the key players.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group through both resonance and inductive effects, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1] Conversely, it strongly activates the ring for nucleophilic aromatic substitution (NAS), especially when positioned ortho or para to a suitable leaving group.[1] Furthermore, its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack.

  • Ester Group (-COOR): This group is also electron-withdrawing and acts as a deactivating group in EAS, directing incoming electrophiles to the meta position.

  • Steric Hindrance: The physical bulk of the substituents and their proximity to the reaction center can impede the approach of reagents, thereby slowing down reaction rates. This is particularly relevant for ortho-substituted isomers.[1]

Comparative Reactivity in Key Transformations

The positional isomerism of the nitro group leads to significant differences in reactivity across several important classes of reactions.

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a fundamental reaction, the rate of which is highly sensitive to the electronic environment of the carbonyl carbon.

Causality: The strong electron-withdrawing nitro group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion in alkaline hydrolysis.[2] Consequently, nitrobenzoate esters hydrolyze faster than unsubstituted benzoate esters.[2]

The position of the nitro group introduces further nuances:

  • p-Nitrobenzoate Esters: These isomers typically exhibit the fastest hydrolysis rates among the three. The para-nitro group exerts a strong electron-withdrawing effect through resonance and induction, significantly enhancing the electrophilicity of the carbonyl carbon.[3]

  • o-Nitrobenzoate Esters: While the ortho-nitro group also has a strong electron-withdrawing effect, its close proximity to the ester group can introduce steric hindrance, potentially slowing the approach of the nucleophile compared to the para isomer.[1] The overall rate is a balance between these competing electronic and steric factors.

  • m-Nitrobenzoate Esters: The meta-nitro group withdraws electron density primarily through an inductive effect, which is weaker than the combined resonance and inductive effects from the ortho and para positions. Therefore, m-nitrobenzoate esters generally hydrolyze slower than their ortho and para counterparts, but still faster than unsubstituted benzoate esters.

IsomerRelative Hydrolysis RateDominant Factors
p-NitrobenzoateFastestStrong electron-withdrawing (resonance + induction)
o-NitrobenzoateIntermediate to FastStrong electron-withdrawing effect, but potential steric hindrance
m-NitrobenzoateSlower than ortho/paraWeaker inductive electron-withdrawing effect
Unsubstituted BenzoateSlowestNo activating group

Experimental Protocol: Comparative Hydrolysis Rate Determination

This protocol outlines a method to compare the hydrolysis rates of o-, m-, and p-nitrobenzoate esters by monitoring the formation of the corresponding nitrobenzoate anion under alkaline conditions using UV-Vis spectrophotometry.

Materials:

  • Methyl o-nitrobenzoate, methyl m-nitrobenzoate, methyl p-nitrobenzoate

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Ethanol or a suitable co-solvent

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each nitrobenzoate ester isomer in ethanol at a known concentration (e.g., 1 mM).

  • Reaction Initiation: In a quartz cuvette, mix a known volume of the NaOH solution with a suitable buffer. Place the cuvette in the spectrophotometer and zero the instrument at the λ_max of the expected nitrobenzoate product.

  • Data Acquisition: To initiate the reaction, inject a small, precise volume of the ester stock solution into the cuvette, mix quickly, and immediately start recording the absorbance at fixed time intervals.

  • Analysis: The rate of reaction can be determined by monitoring the increase in absorbance over time, which corresponds to the formation of the nitrobenzoate anion. The pseudo-first-order rate constant (kobs) can be obtained by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance.

Self-Validation:

  • The linearity of the pseudo-first-order plot validates the reaction order with respect to the ester.

  • The final absorbance should be stable, indicating the completion of the reaction.

  • Reproducibility should be confirmed by running triplicate experiments for each isomer.

SNAr reactions are a cornerstone of aromatic chemistry, and the presence of a nitro group is a strong activating factor.

Causality: The nitro group, particularly when positioned ortho or para to a potential leaving group (which is not present on the nitrobenzoate ester itself but could be another substituent), stabilizes the negatively charged Meisenheimer complex intermediate through resonance. This stabilization lowers the activation energy of the reaction.[1][4]

While the ester group itself is not a typical leaving group in SNAr, the principles of reactivity can be applied to related substrates. For instance, in a molecule like methyl 2-chloro-5-nitrobenzoate, the nitro group para to the chlorine atom would strongly activate it for substitution.

Diagram: SNAr Mechanism Activation by a para-Nitro Group

Caption: SNAr mechanism showing stabilization of the Meisenheimer complex by a para-nitro group.

This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Causality: Both the nitro and ester groups are electron-withdrawing and therefore deactivate the benzene ring towards electrophilic attack, making the reaction slower than with benzene itself.[1] They both direct incoming electrophiles to the meta position relative to themselves.[5][6]

  • Nitration of Methyl Benzoate: A classic example is the nitration of methyl benzoate, which yields methyl 3-nitrobenzoate as the major product. The ester group directs the incoming nitronium ion (NO₂⁺) to the meta position.

  • Further Substitution on Nitrobenzoate Esters: Attempting further EAS on a nitrobenzoate ester is challenging due to the presence of two deactivating groups. If forced, the substitution would be directed by both groups, leading to a complex product mixture or substitution at the position meta to both groups, if available.

Diagram: Workflow for Nitration of Methyl Benzoate

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Methyl Benzoate in H₂SO₄ reaction Slowly add Nitrating Mixture to Methyl Benzoate Solution (keep cold, e.g., ice bath) start->reaction reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reagents->reaction quench Pour onto Ice reaction->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water and Methanol filter->wash recrystallize Recrystallize from Methanol wash->recrystallize analyze Characterize Product (Melting Point, NMR, IR) recrystallize->analyze

Caption: Experimental workflow for the synthesis of methyl 3-nitrobenzoate.

The reduction of the nitro group to an amine is a synthetically valuable transformation, providing a route to anilines which are precursors to many pharmaceuticals.

Causality: The rate and efficiency of this reduction can be influenced by the steric and electronic environment of the nitro group.[1]

  • Steric Hindrance: An o-nitrobenzoate ester will likely have a more sterically hindered nitro group compared to the meta and para isomers, potentially leading to a slower reduction rate depending on the reducing agent used.[1]

  • Electronic Effects: While the primary driver is the choice of reducing agent (e.g., H₂/Pd-C, Sn/HCl), the overall electronic nature of the ring can have a subtle influence on the reaction.

Conclusion

The reactivity of nitrobenzoate esters is a finely tuned interplay of electronic and steric factors, dictated by the position of the nitro group. A para-nitro group generally leads to the highest reactivity in nucleophilic attacks on the ester carbonyl (hydrolysis) due to its powerful, unhindered electron-withdrawing effect. An ortho-nitro group provides strong electronic activation but can introduce steric hindrance. The meta-nitro group's influence, being primarily inductive, results in a more moderate level of activation. For electrophilic substitution, all isomers are deactivated, with the ester and nitro groups directing incoming electrophiles to meta positions. This comparative understanding is crucial for designing efficient synthetic routes and for predicting the chemical behavior of these versatile intermediates in drug development and materials science.

References

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. [Link]

  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF p– NITROPHENYL BENZOATE WITH SALICYLIC HYDOXAMATE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Synthesis. [Link]

  • p-Nitrobenzoate Ester Synthesis Review. Scribd. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]

  • Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. ResearchGate. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. [Link]

  • The ester, ethyl p-nitrobenzoate is more reactive towards nucleophilic acyl substitution than ethyl p-methyoxybenzoate. Explain this reactivity different using both worlds and structures. Chegg. [Link]

  • Methyl p-nitrobenzoate has been found to undergo saponification faster than methyl benzoate. Pearson+. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Institutes of Health. [Link]

  • Making esters from alcohols and acids. Royal Society of Chemistry. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Experimental Procedure for Esterification. Writing in Biology. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri-St. Louis. [Link]

  • Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. PubMed. [Link]

  • NITRATION OF METHYL BENZOATE. University of Wisconsin-Madison. [Link]

  • UNRAVELING THE REACTIVITY OF NITRATE ESTER EXPLOSIVES: INSIGHTS FROM F. VCU Scholars Compass. [Link]

  • Why do the nitro groups change the relative leaving tendencies of the carboxy and 2,4-dinitrophenoxy groups? Pearson+. [Link]

  • Predict the major products of the following reactions: (a) Nitration of methyl benzoate. Vaia. [Link]

  • Ortho, Para, Meta. Chemistry Steps. [Link]

  • Nitration of Methyl Benzoate Lab. EduBirdie. [Link]

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. ACS Publications. [Link]

  • Experiment 18 — Synthesis of Esters. University of Southern Maine. [Link]

  • Esters. An Introduction. University of Massachusetts Amherst. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-methoxy-4-methyl-3-nitrobenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle management of complex organic building blocks is just as critical as their synthesis and application. Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 2427...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle management of complex organic building blocks is just as critical as their synthesis and application. Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS: 24279-20-7) is a highly functionalized nitroaromatic ester widely utilized in drug development and materials science.

However, its structural features—specifically the electron-withdrawing nitro group and the hydrolyzable ester linkage—dictate strict disposal protocols. Improper disposal not only violates environmental regulations but also poses severe contamination risks, as [1].

The following guide outlines the authoritative, field-proven methodology for the safe handling, segregation, and ultimate destruction of this compound.

Physicochemical Hazard Profile & Disposal Causality

To understand how to dispose of Methyl 2-methoxy-4-methyl-3-nitrobenzoate, we must first understand why specific methods are required based on its molecular architecture:

  • The Nitroaromatic Core ( −NO2​ ): The nitro group is highly electron-withdrawing, making the aromatic ring heavily resistant to oxidative degradation by environmental bacteria[2]. Consequently, aqueous drain disposal is strictly prohibited. Furthermore, nitroaromatics carry localized oxidative potential; they must be kept away from strong reducing agents to prevent uncontrolled exothermic reactions.

  • The Ester Linkage ( −COOCH3​ ): Esters are susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with corrosive waste streams can lead to the generation of methanol and the corresponding substituted benzoic acid, altering the waste's toxicity and vapor profile.

  • Ultimate Destruction: Because of these factors,[3]. The EPA recognizes specialized rotary kiln incineration as a Best Demonstrated Available Technology (BDAT) for destroying complex organic and energetic wastes[4].

Waste Segregation and Compatibility Matrix

Proper segregation is the first line of defense in laboratory safety. The following table summarizes the compatibility of Methyl 2-methoxy-4-methyl-3-nitrobenzoate with common laboratory waste streams.

Waste Stream CategoryCompatibility StatusMechanistic Rationale & Action
Non-Halogenated Solvents (e.g., EtOAc, MeOH, Hexanes)Highly Compatible Standard matrix for organic incineration. Maintains a high heating value for the incinerator.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible (Segregated) Requires specialized high-temperature incineration (>1,000°C) equipped with acid gas scrubbers to neutralize halogenated byproducts. Must be kept in a separate "Halogenated" container.
Aqueous Waste / Drain Disposal Strictly Incompatible [2]. Will persist in the environment as a toxic pollutant.
Strong Oxidizers / Reducing Agents Strictly Incompatible High risk of uncontrolled exothermic redox reactions with the nitroaromatic ring.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system —each step includes a verification mechanism to ensure operational integrity before proceeding to the next.

Phase 1: Source Collection & Containerization
  • Determine the Waste Matrix: Identify whether the Methyl 2-methoxy-4-methyl-3-nitrobenzoate is in solid form (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent.

  • Select the Receptacle: Use a chemically resistant High-Density Polyethylene (HDPE) carboy or an amber glass bottle with a PTFE-lined cap.

    • Validation Check: Inspect the container for micro-fractures. Cap the empty container and compress it slightly; if air escapes, the seal is compromised and the container must be discarded.

  • Transfer the Waste: In a certified chemical fume hood, carefully transfer the waste into the receptacle. Do not fill the container beyond 80% capacity to allow for vapor expansion.

Phase 2: Labeling & SAA Storage
  • Regulatory Labeling: Immediately affix a hazardous waste tag. Under[5], the label must explicitly state "Hazardous Waste," list the full chemical name ("Methyl 2-methoxy-4-methyl-3-nitrobenzoate"), and indicate the primary hazard (Toxic/Environmental Hazard).

  • Secondary Containment: Place the sealed container in a Satellite Accumulation Area (SAA) within secondary containment trays capable of holding 110% of the container's volume.

    • Validation Check: Verify that the SAA tray contains no incompatible chemical classes (e.g., no strong acids or bases share the same tray).

Phase 3: Institutional Transfer & Thermal Destruction
  • EHS Handoff: Once the container reaches the 80% fill line or the regulatory time limit (typically 90 days), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Off-Site Incineration: EHS will transfer the waste to a licensed contractor. The waste will be subjected to high-temperature rotary kiln incineration. The intense heat cleaves the aromatic ring and nitro radicals, while[3].

Mechanistic Pathway of Thermal Destruction

The following diagram illustrates the logical workflow and chemical degradation pathway of the compound from the laboratory bench to final atmospheric exhaust.

G Start Methyl 2-methoxy-4-methyl-3-nitrobenzoate (Waste Generation) SAA Satellite Accumulation Area (HDPE / Amber Glass) Start->SAA Segregation Transport EHS / Licensed Contractor (Hazardous Waste Manifest) SAA->Transport Pickup Incinerator Rotary Kiln Incinerator (>1,000°C) Transport->Incinerator Transfer Thermal Thermal Cleavage (Destruction of Nitroaromatic Ring) Incinerator->Thermal Combustion Scrubber Air Pollution Control (NOx Scrubbing) Thermal->Scrubber Gas Routing Exhaust Atmospheric Exhaust (EPA Compliant) Scrubber->Exhaust Safe Release

Figure 1: Lifecycle and thermal destruction pathway of nitroaromatic laboratory waste.

References

  • Defense Technical Information Center (DTIC). "Incineration By-Products of AA2, NC Fines, and NG Slums." ERDC/CERL TR-01-64. URL:[Link]

  • MuniRem Environmental. "MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater." MuniRem Technical Papers. URL:[Link]

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." Applied Sciences, 14(6), 2550. URL:[Link]

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